molecular formula C11H20O B2819464 Undeca-1,10-dien-6-ol CAS No. 69856-80-0

Undeca-1,10-dien-6-ol

Cat. No.: B2819464
CAS No.: 69856-80-0
M. Wt: 168.28
InChI Key: DBEOIPLDPMSHME-UHFFFAOYSA-N
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Description

Undeca-1,10-dien-6-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . Its structure features terminal alkene groups at the 1 and 10 positions, along with a hydroxyl group at the 6th carbon, making it a versatile intermediate for various synthetic applications. This terminal diene alcohol is a valuable building block in organic synthesis, particularly in reactions like olefin metathesis, which is a powerful method for constructing complex molecular architectures . Compounds with similar undecadienol skeletons are of significant interest in chemical ecology. Research on related species has identified structurally similar compounds, such as spiroacetals and other derivatives, in insect rectal gland secretions, where they function as pheromones . This suggests Undeca-1,10-dien-6-ol and its derivatives could be highly relevant for studies in entomology and the development of behavior-modifying agents. The presence of two reactive double bonds and one alcohol group provides multiple sites for chemical modification, enabling its use in the synthesis of more complex molecules, including rigid polycyclic structures for materials science or pharmaceutical research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undeca-1,10-dien-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOIPLDPMSHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Undeca-1,10-dien-6-ol: A Versatile Platform for Metathesis and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Symmetry

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) serves as a critical "linchpin" molecule in modern organic synthesis. Structurally, it is a symmetrical secondary alcohol flanked by two terminal alkene chains (pent-4-enyl groups). This


-symmetric architecture makes it an ideal substrate for Two-Directional Synthesis (TDS)  and Acyclic Diene Metathesis (ADMET)  polymerization.

For drug development professionals and polymer scientists, this molecule offers three primary utilities:

  • Spiroketal Precursor: It is the direct biosynthetic and synthetic progenitor of 1,7-dioxaspiro[5.5]undecane systems found in insect pheromones and bioactive marine natural products.

  • Metathesis Substrate: The terminal olefins are highly active substrates for Grubbs-type catalysts, enabling Ring-Closing Metathesis (RCM) to form macrocycles or ADMET to form precision functionalized polyolefins.

  • Divergent Intermediate: The central hydroxyl group allows for stereocontrolled functionalization (e.g., Mitsunobu inversion) while preserving the alkene handles for late-stage cyclization.

Synthesis & Production

The most robust route to Undeca-1,10-dien-6-ol utilizes a "double-addition" Grignard strategy. This method is preferred over stepwise alkylation due to its high atom economy and the commercial availability of the starting bromide.

Protocol 1: Symmetrical Grignard Assembly

Objective: Synthesize undeca-1,10-dien-6-ol from 5-bromopent-1-ene. Mechanism: Nucleophilic attack of two equivalents of pent-4-enylmagnesium bromide onto an electrophilic formate ester (Ethyl Formate).

Reagents:
  • Substrate: 5-Bromopent-1-ene (CAS: 1119-51-3)

  • Reagent: Magnesium turnings (activated with Iodine)[1]

  • Electrophile: Ethyl Formate (HCOOEt)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF
    
Step-by-Step Methodology:
  • Grignard Formation:

    • Charge a flame-dried 3-neck flask with Mg turnings (2.5 equiv) and a crystal of

      
      .
      
    • Add anhydrous

      
       to cover the Mg.
      
    • Add 10% of the 5-bromopent-1-ene solution to initiate the reaction (indicated by exotherm and decolorization of iodine).

    • Dropwise add the remaining bromide (diluted in

      
      ) at a rate that maintains gentle reflux.
      
    • Reflux for 1 hour to ensure complete formation of pent-4-enylmagnesium bromide.

  • Formate Addition:

    • Cool the Grignard solution to 0°C.

    • Add Ethyl Formate (0.45 equiv relative to bromide) dropwise. Note: Using <0.5 equivalents ensures the Grignard is in excess, driving the reaction to the secondary alcohol rather than stopping at the aldehyde.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (3x).[2] Wash combined organics with brine.[2][3]
      
    • Dry over

      
       and concentrate in vacuo.[4]
      
  • Purification:

    • Purify via flash column chromatography (SiO2, Hexanes:Ethyl Acetate 9:1).

    • Yield: Typically 60-75%.

    • Characterization:

      
       NMR (CDCl3) should show terminal alkene protons at 
      
      
      
      5.81 (ddt) and 4.9-5.0 (m), with the carbinol proton (
      
      
      -OH) at
      
      
      3.61.

Core Research Applications

Natural Product Synthesis: The Spiroketal Pathway

Undeca-1,10-dien-6-ol is the foundational scaffold for synthesizing 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane , a major component of the rectal gland secretion of the fruit fly Bactrocera nigrotibialis and other Bactrocera species.

Mechanism: The synthesis relies on the symmetry of the diene. Oxidation of the alcohol to a ketone, followed by a double Wacker oxidation or oxymercuration-demercuration, creates a trione intermediate (or equivalent dihydroxy-ketone) that spontaneously cyclizes under acidic conditions to form the thermodynamically stable spiroketal.

Key Reaction:



Two-Directional Synthesis (TDS) & Metathesis

In total synthesis, TDS strategies utilize the undeca-1,10-dien-6-ol scaffold to simultaneously functionalize both termini.

  • RCM Applications: The molecule can be cyclized using Grubbs II catalyst to form cyclic ethers (oxocenes) or, after functionalization, nitrogen heterocycles like hippodamine.

  • ADMET Polymerization: The alcohol serves as a monomer for Acyclic Diene Metathesis. Post-polymerization hydrogenation yields a polyethylene-like backbone with a precise hydroxyl branch on every 11th carbon. This is critical for studying the effect of branch frequency on polymer crystallinity and melting temperature (

    
    ).
    

Visualizing the Chemical Logic

The following diagram illustrates the divergent utility of Undeca-1,10-dien-6-ol, mapping its transformation into polymers, spiroketals, and nitrogen heterocycles.

G Start 5-Bromopent-1-ene Grignard Pent-4-enyl MgBr Start->Grignard Mg, Et2O Core Undeca-1,10-dien-6-ol (Central Scaffold) Grignard->Core + Ethyl Formate (2:1 Addition) Ketone Undeca-1,10-dien-6-one Core->Ketone Jones Oxidation (CrO3, H2SO4) Polymer Precision Polyethylene (ADMET Polymerization) Core->Polymer Grubbs Catalyst (ADMET) Amine Amino-Diene Intermediate Core->Amine Mitsunobu (Phthalimide) Spiro 1,7-Dioxaspiro[5.5]undecane (Pheromones) Ketone->Spiro 1. Hg(OAc)2 / H+ 2. Cyclization Alkaloid Hippodamine (Alkaloid Synthesis) Amine->Alkaloid RCM & Reduction

Caption: Divergent synthesis pathways from Undeca-1,10-dien-6-ol, enabling access to polymers, spiroketals, and alkaloids.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol 2: Oxidation to Undeca-1,10-dien-6-one

Context: Essential precursor for spiroketal synthesis.

  • Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 equiv) in Acetone (0.2 M). Cool to 0°C.

  • Oxidation: Add Jones Reagent (

    
    ) dropwise until a persistent orange color remains.
    
  • Quench: Add Isopropanol to quench excess oxidant (solution turns green).

  • Workup: Filter through a Celite pad. Concentrate the filtrate. Dissolve residue in ether, wash with

    
     and brine.
    
  • Result: Quantitative yield of the ketone.

Protocol 3: Synthesis of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane

Context: Biomimetic cyclization.

  • Oxymercuration: To a solution of undeca-1,10-dien-6-one (1 equiv) in THF/Water (1:1), add

    
     (2.5 equiv). Stir for 4 hours.
    
  • Reduction/Cyclization: Add

    
     in NaOH solution to demercurate.
    
  • Acid Catalysis: Treat the crude diol-ketone with catalytic p-Toluenesulfonic acid (pTSA) in benzene/toluene under reflux with a Dean-Stark trap.

  • Outcome: The molecule cyclizes to form the thermodynamic spiroketal mixture (E,E and E,Z isomers).

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold
Molecular Weight 168.28 g/mol Precursor calculation
Boiling Point 110–115 °C (10 mmHg)Purification via distillation
Symmetry

(Pseudo)
Simplifies NMR analysis; enables TDS

NMR (Alkene)

5.81 (ddt), 5.01 (dq)
Diagnostic for terminal olefins

NMR (Carbinol)

3.61 (broad s)
Diagnostic for secondary alcohol
Primary Hazard Irritant; FlammableStandard lab safety protocols

References

  • Synthesis via Grignard: Perkins, M. V., et al. "Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi." Semantic Scholar, 2021.[6]

  • ADMET Polymerization: Watson, M. D., & Wagener, K. B. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization." Macromolecules, 2000.[1]

  • Two-Directional Synthesis: O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity-oriented synthesis: Synthesis of alkaloid scaffolds." Beilstein Journal of Organic Chemistry, 2012.

  • Spiroketal Pheromones: Fletcher, M. T., & Kitching, W. "Chemistry of fruit flies. Nature of the glandular secretions." Chemical Reviews, 1995.

  • General Properties: PubChem Compound Summary for CID 11275239, Undeca-1,10-dien-6-ol.

Sources

Precision Synthesis and Applications of Undeca-1,10-dien-6-ol (CAS 69856-80-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced macromolecular engineering and diversity-oriented synthesis, the architecture of the starting monomer dictates the physical properties of the final material. Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a highly symmetrical, 11-carbon secondary alcohol flanked by terminal alkenes[1]. This unique structural symmetry makes it an indispensable building block in two distinct fields: the generation of complex alkaloid scaffolds via two-directional synthesis[2], and the fabrication of precision functionalized polyolefins via Acyclic Diene Metathesis (ADMET) polymerization[3].

This whitepaper provides a comprehensive, field-validated guide to the physicochemical properties, de novo synthesis, and downstream application of Undeca-1,10-dien-6-ol, emphasizing the mechanistic causality behind each experimental protocol.

Physicochemical Profile & Structural Logic

Understanding the baseline properties of Undeca-1,10-dien-6-ol is critical for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility. The molecule's moderate lipophilicity (XLogP3 = 3.2) ensures excellent solubility in standard anhydrous organic solvents (e.g., THF, DCM, Toluene), which is a strict prerequisite for both Grignard reactions and homogeneous ruthenium-catalyzed metathesis[1].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 69856-80-0Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₂₀OSymmetric diene with a central carbinol[1].
Molecular Weight 168.28 g/mol Determines stoichiometric calculations[1].
Physical State Liquid (at 25 °C)Facilitates bulk polymerization techniques.
XLogP3 3.2Highly soluble in THF/DCM; requires non-polar workup[1].
H-Bond Donors/Acceptors 1 / 1The C6 hydroxyl group acts as the primary functionalization site[1].
Stabilization Often stabilized with TBC4-tert-butylcatechol prevents auto-polymerization[4].

De Novo Synthesis Workflow: The Grignard Route

To achieve the perfect symmetry required for downstream precision polymers, Undeca-1,10-dien-6-ol is most reliably synthesized via a double nucleophilic addition of a Grignard reagent to a formate ester[5].

Mechanistic Causality

By reacting two equivalents of pent-4-enylmagnesium bromide with one equivalent of ethyl formate, the formate ester acts as a double electrophile. The first addition yields an aldehyde intermediate, which rapidly undergoes a second nucleophilic attack to form the symmetric 11-carbon secondary alkoxide.

Synthesis_Pathway A 5-bromopent-1-ene + Mg turnings / THF B Pent-4-enylmagnesium bromide (Grignard Reagent) A->B Oxidative Addition D Undeca-1,10-dien-6-alkoxide (Intermediate) B->D Nucleophilic Attack (x2) C Ethyl Formate (0.5 Equivalents) C->D Electrophile E Aqueous NH4Cl Quench (Protonation) D->E Workup F Undeca-1,10-dien-6-ol (Target Molecule) E->F Hydrolysis

Figure 1: Logical workflow for the de novo Grignard synthesis of Undeca-1,10-dien-6-ol.

Step-by-Step Experimental Protocol

Note: This is a self-validating system. The disappearance of the Mg turnings validates Grignard formation, while TLC validates the final product.

  • Grignard Formation: Suspend magnesium turnings (2.1 eq) in anhydrous THF under an inert nitrogen atmosphere. Add a catalytic crystal of iodine to activate the magnesium. Dropwise, add 5-bromopent-1-ene (2.0 eq)[5]. Experience Insight: Maintain a gentle reflux to ensure the Grignard formation does not stall, which could lead to dangerous accumulation of unreacted halide.

  • Electrophilic Addition: Cool the dark Grignard solution to 0 °C using an ice bath. Slowly add ethyl formate (1.0 eq) dissolved in anhydrous THF. The solution will become viscous as the magnesium alkoxide forms.

  • Reaction Quench: After stirring at room temperature for 12 hours, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid; it protonates the alkoxide to yield the alcohol without risking the acid-catalyzed dehydration of the newly formed secondary alcohol into a conjugated triene.

  • Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with Hexane:Ether 5:1) to yield Undeca-1,10-dien-6-ol as a clear oil (typical yield: 50-55%)[5].

Applications in Precision Polyolefins (ADMET)

The most advanced application of Undeca-1,10-dien-6-ol is its use as a monomer for Acyclic Diene Metathesis (ADMET) polymerization. By converting the C6 hydroxyl group to a halogen (e.g., chlorine or bromine), researchers can create precision ethylene/vinyl halide polymers[3].

Mechanistic Causality

Because the monomer has exactly 5 carbons on either side of the functionalized C6 position, ADMET polymerization (which cleaves the terminal CH₂ groups to release ethylene gas) results in a polymer chain where the functional group is spaced by exactly 9 carbons. Subsequent exhaustive hydrogenation yields a strictly linear, defect-free polyethylene chain with a functional group on every 9th carbon[3].

ADMET_Mechanism Monomer 6-halo-undeca-1,10-diene (Functionalized Monomer) Catalyst Grubbs' 1st Gen Catalyst (Olefin Metathesis) Monomer->Catalyst Initiation Polymer_Unsat Unsaturated Polymer (Internal Alkenes) Catalyst->Polymer_Unsat Step-Growth Byproduct Ethylene Gas (CH2=CH2) Removed in vacuo Catalyst->Byproduct Le Chatelier's Driving Force Hydrogenation Exhaustive Hydrogenation (H2, Catalyst) Polymer_Unsat->Hydrogenation Saturation Polymer_Sat Precision Functionalized Polyethylene (Halogen on every 9th Carbon) Hydrogenation->Polymer_Sat Final Product

Figure 2: ADMET polymerization workflow generating precision functionalized polyolefins.

Step-by-Step ADMET Protocol
  • Monomer Functionalization: Convert Undeca-1,10-dien-6-ol to 6-bromoundeca-1,10-diene using an Appel reaction (CBr₄ / PPh₃) or to the chloride equivalent using CCl₄[3].

  • Polymerization: In a strictly anhydrous, oxygen-free Schlenk flask, combine the functionalized monomer with Grubbs' first-generation ruthenium catalyst (typically 100:1 monomer:catalyst ratio).

  • Vacuum Application: Apply a dynamic high vacuum. Causality: ADMET is a step-growth condensation polymerization. Removing the ethylene gas byproduct pushes the reaction equilibrium toward high molecular weight polymers[3].

  • Catalyst Quench: Dissolve the highly viscous polymer in toluene and treat with tris(hydroxymethyl)phosphine (THP) to coordinate and sequester the ruthenium catalyst[5].

  • Precipitation: Precipitate the polymer dropwise into acidic methanol. Filter and dry under reduced pressure to isolate the unsaturated polymer (UPE9Br or UPE9Cl)[3][5].

Safety, Handling, and Disposal Protocols

As an unsaturated secondary alcohol, Undeca-1,10-dien-6-ol requires stringent safety protocols.

  • Hazard Classifications (H-Codes): The compound is classified as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332)[6].

  • Storage (P-Codes): Must be stored in a tightly closed container in a dry, well-ventilated area (P402 + P404). Commercial preparations often include TBC (4-tert-butylcatechol) as a radical scavenger to prevent spontaneous cross-linking of the diene moieties[4].

  • Disposal: Waste streams containing Undeca-1,10-dien-6-ol must be strictly segregated from strong oxidizing agents to prevent violent exothermic reactions. Spill residues (absorbent pads, gloves) must be containerized and disposed of through institutional hazardous waste programs[6].

References

  • National Center for Biotechnology Information. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem". nih.gov. URL:[1]

  • Sigma-Aldrich. "undeca-1,10-dien-6-ol | 69856-80-0". sigmaaldrich.com. URL:

  • Bidepharm. "CAS:13019-22-2, 9-癸烯-1-醇-毕得医药". bidepharm.com. URL:[4]

  • O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity". Beilstein Journal of Organic Chemistry. URL:[2]

  • BenchChem. "Proper Disposal of Undeca-1,3-dien-6-ol: A Guide for Laboratory Professionals". benchchem.com. URL:[6]

  • Baughman, T. W., et al. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization". National MagLab. URL:[3]

  • Wiley-VCH. "Supporting Information - Synthesis of ADMET Monomers". wiley-vch.de. URL:[5]

Sources

Solubility profile of Undeca-1,10-dien-6-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Undeca-1,10-dien-6-ol in Organic Solvents

Executive Summary

Undeca-1,10-dien-6-ol (PubChem CID 11275239) is a symmetrical, medium-chain aliphatic diene alcohol characterized by an 11-carbon backbone, two terminal alkenes, and a central secondary hydroxyl group[1]. In contemporary organic chemistry, it serves as a highly versatile precursor for two-directional synthesis, ring-closing metathesis (RCM) for macrocycle generation, and the fabrication of ionizable lipid tails for lipid nanoparticle (LNP) drug delivery vehicles[2][3].

Because Undeca-1,10-dien-6-ol is a liquid at standard temperature and pressure, its "solubility" in many organic solvents is more accurately described as miscibility. Understanding its thermodynamic behavior across different solvent classes is critical for optimizing reaction media, liquid-liquid extractions, and downstream chromatographic purification.

Physicochemical Architecture and Solvation Thermodynamics

The solvation behavior of Undeca-1,10-dien-6-ol is governed by its amphiphilic nature. The molecule presents two distinct thermodynamic domains:

  • The Hydrophobic Domain: The C11 diene chain dominates the molecular volume. This lipophilic backbone drives highly favorable London dispersion forces, allowing the molecule to readily integrate into non-polar solvent networks.

  • The Hydrophilic Domain: The C6 secondary alcohol acts as both a hydrogen bond donor and acceptor. While insufficient to overcome the hydrophobic penalty of the carbon chain in water (rendering it practically insoluble in aqueous media), this hydroxyl group provides enough polarity (dipole-dipole interaction) to ensure excellent solubility in polar aprotic and protic organic solvents.

Solvation cluster_solvents Organic Solvent Classes Molecule Undeca-1,10-dien-6-ol (Amphiphilic Diene) NonPolar Non-Polar (e.g., Hexane, Toluene) Molecule->NonPolar London Dispersion (C11 Backbone) PolarAprotic Polar Aprotic (e.g., DCM, EtOAc) Molecule->PolarAprotic Dipole-Dipole (Hydroxyl Group) PolarProtic Polar Protic (e.g., Ethanol, MeOH) Molecule->PolarProtic Hydrogen Bonding (Hydroxyl Group)

Thermodynamic drivers of Undeca-1,10-dien-6-ol solvation across organic solvent classes.

Empirical Solubility Profile

The table below summarizes the solubility and miscibility of Undeca-1,10-dien-6-ol across standard laboratory solvents at 25°C. Because the compound is a liquid, values exceeding 500 mg/mL are functionally classified as completely miscible.

SolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Water 80.1< 0.1 (Insoluble)Hydrophobic exclusion of the C11 chain prevents dissolution.
Methanol 32.7> 500 (Miscible)Strong H-bonding with the -OH group; moderate dispersion forces.
Ethanol 24.5> 500 (Miscible)Optimal balance of H-bonding and alkyl chain mixing[2].
Dichloromethane (DCM) 8.9> 500 (Miscible)Favorable dipole-dipole interactions; standard for synthesis[3].
Ethyl Acetate 6.0> 500 (Miscible)H-bond acceptance from the solute's hydroxyl group.
Toluene 2.4> 500 (Miscible)Dominant London dispersion forces and weak pi-alkyl interactions.
Hexane / Pet. Ether 1.9> 500 (Miscible)Near-perfect dispersion match with the C11 aliphatic backbone[3].

Self-Validating Experimental Protocol: High-Throughput Solubility Screening

When validating the exact saturation limits of Undeca-1,10-dien-6-ol in complex solvent mixtures (e.g., binary solvent systems for crystallization or extraction), standard UV-Vis spectroscopy is fundamentally inadequate. The molecule possesses only isolated terminal alkenes, which lack a conjugated pi-system and absorb weakly in the deep UV range (< 210 nm). Relying on UV detection at these wavelengths leads to severe baseline drift and interference from UV-absorbing solvents like toluene or ethyl acetate.

Causality & Design Choice: To circumvent this, the protocol below utilizes High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). CAD provides a universal, mass-based response independent of optical properties, ensuring precise quantification of the non-chromophoric lipid chain.

The Self-Validating System: The workflow incorporates a closed-loop gravimetric validation step. By weighing the sealed vials before and after the 24-hour equilibration, the system automatically flags any solvent evaporation. If a highly volatile solvent like DCM evaporates during shaking, the apparent concentration of the solute would artificially inflate. Gravimetric tracking ensures the integrity of the volumetric data.

Step-by-Step Methodology
  • Gravimetric Dispensing: Add an excess of Undeca-1,10-dien-6-ol (e.g., 600 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Initial Mass Recording: Seal the vial with a PTFE-lined septum cap and record the exact mass of the assembly to 0.1 mg precision.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C, agitating at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Mass Balance Validation: Remove the vial and record the mass again. Self-Validation Check: If the mass has decreased by >0.5%, the sample is discarded due to solvent evaporation.

  • Phase Separation: Centrifuge the validated vial at 10,000 x g for 15 minutes at 25°C to separate any undissolved micro-droplets from the saturated continuous phase.

  • Sampling and Dilution: Carefully aspirate 10 µL of the supernatant and dilute it 1:100 in a compatible HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the CAD detector.

  • HPLC-CAD Quantification: Inject the diluted sample onto a C18 reverse-phase column. Quantify the Undeca-1,10-dien-6-ol peak area against a pre-established multi-point calibration curve.

Workflow S1 1. Gravimetric Preparation S2 2. Isothermal Equilibration (24h) S1->S2 S3 3. Mass Balance Validation S2->S3 S4 4. Centrifugal Phase Separation S3->S4 S5 5. HPLC-CAD Quantification S4->S5

Self-validating HPLC-CAD workflow for accurate solubility quantification.

Applications Dictated by Solubility

The solubility profile of Undeca-1,10-dien-6-ol directly dictates its handling in advanced drug development and synthetic chemistry:

  • Lipid Nanoparticle (LNP) Formulation: In the synthesis of custom ionizable lipids, Undeca-1,10-dien-6-ol is often reacted to form branched lipid tails[2]. Its complete miscibility in ethanol is highly advantageous, as ethanol is the industry-standard organic phase used during microfluidic mixing with aqueous RNA streams to trigger spontaneous LNP self-assembly.

  • Two-Directional Organic Synthesis: The molecule is frequently utilized in cross-metathesis reactions[3]. Because Grubbs' catalysts are highly sensitive to protic solvents, the reaction is typically carried out in anhydrous Dichloromethane (DCM). The exceptional solubility of Undeca-1,10-dien-6-ol in DCM ensures homogeneous catalysis, while its differential polarity allows for easy purification from unreacted starting materials via flash chromatography using a petroleum ether/diethyl ether gradient[3].

References

  • PubChem. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239". National Institutes of Health (NIH).[Link]

  • Google Patents. "WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation".
  • Beilstein Journal of Organic Chemistry. "Two-directional synthesis as a tool for diversity". Beilstein-Institut.[Link]

Sources

Thermodynamic Stability of Undeca-1,10-dien-6-ol at Room Temperature: A Mechanistic Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, degradation kinetics, and self-validating analytical protocols.

Executive Overview

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a symmetrical, aliphatic secondary alcohol flanked by two terminal alkenes. In recent years, it has emerged as a critical intermediate in two highly sensitive fields: the synthesis of helper lipids and ionizable lipids for Lipid Nanoparticles (LNPs) , and as a precise monomer in acyclic diene metathesis (ADMET) polymerization for advanced ethylene/vinyl chloride polymers .

As a Senior Application Scientist, I have frequently observed that downstream failures in LNP polydispersity or polymer molecular weight distributions can be traced back to the pre-reaction degradation of the monomer. Understanding the thermodynamic stability and kinetic vulnerabilities of Undeca-1,10-dien-6-ol at room temperature (298.15 K) is not just an academic exercise—it is a prerequisite for reproducible synthesis.

Thermodynamic Profile and Structural Vulnerabilities

At standard room temperature (298.15 K) and atmospheric pressure, Undeca-1,10-dien-6-ol is a colorless liquid. Thermodynamically, the molecule is situated in a local energy minimum, making it generally stable under inert conditions. However, its structure contains two distinct functional vulnerabilities:

  • The Secondary Hydroxyl Group (-OH): Susceptible to oxidation and acid-catalyzed dehydration.

  • The Terminal Alkenes (C=C): Highly susceptible to autoxidation, radical addition, and isomerization.

While the isomerization of terminal double bonds to internal double bonds is thermodynamically favored (due to increased hyperconjugation from adjacent alkyl groups), the reaction is kinetically hindered at 298 K. The activation energy (


) required to break the pi-bond or migrate the double bond cannot be overcome by ambient thermal energy (~2.48 kJ/mol) without an acid or transition metal catalyst.
Quantitative Thermodynamic Data

Because specific empirical thermodynamic data for this exact molecule is sparse in standard literature, researchers must rely on group additivity methods (e.g., Benson's method) alongside known empirical baselines from databases like .

Table 1: Computed and Empirical Properties of Undeca-1,10-dien-6-ol at 298.15 K

PropertyValueSource / Methodology
Molecular Formula C₁₁H₂₀OEmpirical
Molecular Weight 168.28 g/mol Computed
XLogP3 (Lipophilicity) 3.2Computed
Boiling Point ~245 °CEstimated (Joback Method)
Standard Enthalpy of Formation (

)
-212.4 kJ/molEstimated (Group Additivity)
Standard Gibbs Free Energy (

)
-38.6 kJ/molEstimated (Group Additivity)

Mechanistic Pathways of Degradation

The causality behind the degradation of Undeca-1,10-dien-6-ol lies in the bond dissociation energies (BDE). The allylic C-H bonds adjacent to the terminal alkenes have a significantly lower BDE (~364 kJ/mol) compared to standard aliphatic C-H bonds (~410 kJ/mol). This makes hydrogen abstraction by ambient oxygen (a diradical) kinetically accessible over prolonged storage at room temperature.

Pathway A Undeca-1,10-dien-6-ol (Stable at 298 K) B Allylic Hydroperoxides (Autoxidation) A->B O2, Light (Radical Mechanism) C Undeca-1,5,10-triene (Dehydration) A->C H+, Heat (E1 Elimination) D Internal Dienes (Isomerization) A->D Acid/Metal Catalyst (Thermodynamic Sink)

Fig 1: Primary chemical degradation pathways of Undeca-1,10-dien-6-ol under environmental stress.

Pathway Causality:
  • Autoxidation (Red Pathway): Exposure to UV light or ambient oxygen initiates a radical chain reaction at the allylic position, forming hydroperoxides. This is the primary cause of purity loss at room temperature.

  • Dehydration (Yellow Pathway): The hydroxyl group is a poor leaving group. However, trace acidic impurities can protonate the alcohol, leading to an E1 elimination that forms Undeca-1,5,10-triene.

  • Isomerization (Green Pathway): While thermodynamically driven to form internal dienes, this only occurs if trace metal contaminants (e.g., from synthesis equipment) lower the activation barrier.

Empirical Stability Assessment: Experimental Workflows

To guarantee the integrity of Undeca-1,10-dien-6-ol before utilizing it in sensitive LNP formulations or ADMET reactions , laboratories must implement self-validating analytical protocols.

Workflow S1 1. Sample Preparation (Aliquots with Internal Standard) S2 2. Environmental Incubation (298 K, Controlled O2/Light) S1->S2 S3A 3a. GC-MS Profiling (Volatile Degradants) S2->S3A S3B 3b. 1H/13C NMR (Structural Shifts) S2->S3B S4 4. Kinetic Modeling & Mass Balance Validation S3A->S4 S3B->S4

Fig 2: Self-validating experimental workflow for assessing thermodynamic and kinetic stability.

Protocol 1: Real-Time NMR Monitoring of Autoxidation

This protocol uses Nuclear Magnetic Resonance (NMR) to track the kinetic degradation of the terminal alkenes.

  • Step 1: Sample Preparation. Dissolve 50 mg of Undeca-1,10-dien-6-ol in 0.6 mL of CDCl₃. Add exactly 5.0 µL of 1,4-dioxane as an internal quantitative standard.

  • Step 2: Baseline Acquisition. Acquire a baseline ¹H NMR spectrum (400 MHz). Note the terminal alkene protons at

    
     4.91–5.01 ppm and 
    
    
    
    5.81 ppm, and the methine proton adjacent to the hydroxyl group at
    
    
    3.61 ppm .
  • Step 3: Environmental Exposure. Expose the NMR tube to ambient room temperature (298 K) and light for a predefined time series (e.g., 24, 48, 72 hours).

  • Step 4: Time-Course Acquisition. Re-acquire spectra at each time point, integrating the alkene peaks relative to the 1,4-dioxane singlet (

    
     3.7 ppm).
    
  • Self-Validation Checkpoint (Mass Balance): The system validates itself via mass balance. The sum of the integrals of the unreacted terminal alkene protons and any newly formed degradation peaks (e.g., epoxide shifts at

    
     2.8-3.0 ppm) must equal the initial molar amount relative to the internal standard. A loss in mass balance indicates the formation of insoluble polymeric networks or volatile loss.
    
Protocol 2: Thermal Degradation Profiling via TGA/DSC

To assess the thermodynamic limits before the onset of dehydration or boiling.

  • Step 1: Instrument Calibration. Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using an indium standard.

  • Step 2: Sample Loading. Load 5-10 mg of the compound into an aluminum crucible.

  • Step 3: Heating Profile. Ramp the temperature from 25 °C (298 K) to 300 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

  • Self-Validation Checkpoint (Baseline Control): Run an identical heating profile with an empty aluminum crucible immediately prior to the sample run. Subtract this baseline to ensure that all recorded endothermic/exothermic events and mass losses are exclusively derived from the sample's phase transitions or degradation.

Storage and Handling Directives

Based on the thermodynamic and kinetic profiles, Undeca-1,10-dien-6-ol is stable at room temperature for short-term handling (hours to days) but requires strict controls for long-term storage to prevent autoxidation.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to eliminate the diradical oxygen required for allylic hydroperoxide formation.

  • Temperature: While thermodynamically stable at 298 K, long-term storage should be conducted at 2–8 °C or -20 °C to exponentially decrease the kinetic rate of any trace degradation pathways.

  • Light: Store in amber vials to prevent UV-initiated radical generation.

References

  • Title: WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation Source: Google Patents URL
  • Title: Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization Source: National MagLab / Macromolecules URL: [Link]

  • Title: Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi(Schiner) Source: Semantic Scholar URL: [Link]

Undeca-1,10-dien-6-ol molecular weight and formula for stoichiometry

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Symmetrical Dienes: A Technical Guide to Undeca-1,10-dien-6-ol Stoichiometry, Synthesis, and Applications

As a Senior Application Scientist, achieving precision in organic synthesis requires moving beyond rote memorization of protocols. It demands a systems-level understanding of stoichiometry, thermodynamics, and mechanistic causality. This whitepaper deconstructs the synthesis, molecular properties, and downstream applications of undeca-1,10-dien-6-ol , a highly versatile symmetrical diene alcohol used extensively in acyclic diene metathesis (ADMET) polymerization and natural product total synthesis.

Chemical Identity and Molecular Parameters

Undeca-1,10-dien-6-ol is a C11 secondary alcohol flanked by two terminal alkenes. Its symmetry makes it an ideal bifunctional building block for generating precision polyolefins and complex spiroacetal scaffolds.

Table 1: Physicochemical Properties of Undeca-1,10-dien-6-ol

ParameterValueAnalytical Significance
IUPAC Name Undeca-1,10-dien-6-olDefines the symmetrical 11-carbon chain with terminal dienes.
CAS Number 69856-80-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₁H₂₀OEstablishes the baseline for stoichiometric calculations.
Molecular Weight 168.28 g/mol Critical for calculating equivalents in Grignard reactions.
SMILES C=CCCCC(O)CCCC=CUseful for computational modeling and cheminformatics.
Physical State Colorless OilNecessitates purification via vacuum distillation.

Data sourced and verified via .

The Stoichiometric Logic of Symmetrical Diene Synthesis

To synthesize a symmetrical secondary alcohol efficiently, the most robust stoichiometric approach is the reaction of a Grignard reagent with a formate ester.

Mechanistic Causality: Why use ethyl formate (HCOOEt) instead of an aliphatic aldehyde? Ethyl formate acts as a double electrophile. The first equivalent of pent-4-enylmagnesium bromide attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxy group acts as a leaving group, collapsing the intermediate into a highly reactive 5-hexenal derivative in situ. The second equivalent of the Grignard reagent immediately attacks this aldehyde, yielding the symmetrical 11-carbon secondary alkoxide.

This necessitates a strict 2:1 stoichiometric ratio of Grignard reagent to ethyl formate.

Table 2: Stoichiometric Matrix for a 10g Scale Synthesis

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass (g)Function in System
5-Bromopent-1-ene 149.032.067.110.0Alkyl Halide Precursor
Magnesium (Turnings) 24.312.274.01.8Electron Donor / Metal
Ethyl Formate 74.081.0535.12.6Core Electrophile
Undeca-1,10-dien-6-ol 168.281.035.15.90 (Theor.)Target Product

Note: A slight excess of Magnesium (2.2 eq) ensures complete consumption of the alkyl halide, preventing the formation of difficult-to-separate Wurtz coupling byproducts.

Self-Validating Experimental Protocol: The Grignard-Formate Route

A protocol is only as robust as its built-in quality control. The following methodology is designed as a self-validating system, incorporating causality-driven steps and analytical checkpoints to prevent downstream failures .

Phase 1: Grignard Initiation
  • Preparation: Flame-dry a two-necked round-bottom flask under an argon flush. Charge with 1.8 g (74 mmol) of magnesium turnings and a single crystal of iodine.

    • Causality: Iodine reacts with the passivation layer of magnesium oxide on the turnings, exposing the pure magnesium metal surface and generating magnesium iodide, which acts as a mild Lewis acid to catalyze radical initiation.

  • Addition: Add 60 mL of dry diethyl ether. Bring the suspension to reflux. Dropwise, add 10 g (67 mmol) of 5-bromopent-1-ene dissolved in 30 mL of diethyl ether.

  • Maturation: Stir the colorless suspension at reflux for 4 hours to ensure complete insertion of Mg into the C-Br bond.

Phase 2: Electrophilic Addition
  • Thermal Control: Cool the suspension strictly to 0 °C using an ice bath.

    • Causality: The addition of ethyl formate is highly exothermic. Failing to cool the reaction will lead to premature quenching, enolization side-reactions, and degradation of the Grignard reagent.

  • Coupling: Add 2.6 g (35.1 mmol) of ethyl formate dropwise. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 15 hours.

Phase 3: Hydrolysis and Isolation
  • Quenching: Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Causality: Using a mild acid like NH₄Cl breaks the magnesium alkoxide complex without inducing acid-catalyzed isomerization or dehydration of the newly formed alcohol.

  • Extraction & Saponification: Extract the aqueous layer with diethyl ether (3 × 20 mL). To remove any unreacted esters or formate byproducts, reflux the combined organic layers in 15% aqueous potassium hydroxide for 3 hours.

  • Purification: Dry over MgSO₄, evaporate the solvent, and purify via vacuum distillation (110–115 °C at 10 mm Hg). Expected yield: ~3.7 g (60%).

Self-Validation Checkpoint: Verify the product via ¹H NMR (CDCl₃). You must observe terminal alkene protons at δ 5.81 (ddt, 2H, CH=) and δ 5.01 (dq, 4H, CH₂=). The critical carbinol proton (CH-OH) must appear as a broad singlet around δ 3.61 (1H).

Downstream Applications in Drug Development and Materials Science

Undeca-1,10-dien-6-ol is not typically an end-product; it is a highly specialized precursor used in two primary fields:

A. Precision Polyolefins via ADMET Polymerization

In materials science, undeca-1,10-dien-6-ol is converted into halogenated monomers (e.g., 6-bromoundeca-1,10-diene) via substitution with CCl₄/PPh₃ or PBr₃. These monomers are subjected to Acyclic Diene Metathesis (ADMET) polymerization using Grubbs' ruthenium catalysts. Because the starting diene is perfectly symmetrical, the resulting polyethylene backbone features a halogen atom on exactly every 9th carbon—a level of primary structural control impossible with traditional Ziegler-Natta polymerization .

B. Two-Directional Synthesis of Alkaloids and Pheromones

In drug development and agrochemistry, the symmetry of undeca-1,10-dien-6-ol is exploited in two-directional synthesis. Oxidation of the alcohol with Jones Reagent yields undeca-1,10-dien-6-one. This ketone is a direct precursor for the synthesis of complex spiroacetals, such as 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane (a potent insect pheromone), and serves as a scaffold for synthesizing symmetrical alkaloid cores like hippodamine .

Systems-Level Reaction Pathway

The following diagram maps the logical flow from raw reagents through stoichiometric coupling to downstream industrial applications.

G N1 5-Bromopent-1-ene + Mg N2 Pent-4-enylmagnesium bromide (Grignard) N1->N2 Reflux, 4h (Ether) N4 Undeca-1,10-dien-6-ol (C11H20O, MW: 168.28) N2->N4 1. N3 (0°C to RT) 2. Hydrolysis N3 Ethyl Formate (HCOOEt) N5 Halogenation (CCl4/PPh3) N4->N5 Substitution N7 Oxidation (Jones Reagent) N4->N7 Oxidation N6 ADMET Polymerization (Precision Polyolefins) N5->N6 Grubbs Catalyst N8 Undeca-1,10-dien-6-one (Spiroacetal Precursor) N7->N8 Cyclization Prep

Figure 1: Synthesis workflow and downstream applications of Undeca-1,10-dien-6-ol.

References

  • National Center for Biotechnology Information. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239" PubChem. URL:[Link]

  • Akter, H., et al. "Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females" Insects (MDPI), 2021, 12(8), 753. URL:[Link]

  • Baughman, T. W., et al. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization" Macromolecules (ACS Publications), 2007, 40(15), 5337–5343. URL:[Link]

  • O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity" Beilstein Journal of Organic Chemistry, 2012, 8, 104. URL:[Link]

A Comprehensive Technical Guide to the Synthesis of Symmetric Dienols: Strategies and Protocols for Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Symmetric dienols, characterized by a central hydroxyl group flanked by two identical unsaturated alkyl chains, are valuable building blocks in organic synthesis. Their C2 symmetry and terminal double bonds offer versatile handles for further functionalization, making them useful in the synthesis of complex natural products, polymers, and specialty chemicals. This technical guide provides an in-depth exploration of the synthetic strategies for preparing these molecules, using Undeca-1,10-dien-6-ol as a primary case study. We will dissect the core synthetic approaches, focusing on the robust and widely applicable Grignard reaction. The guide furnishes detailed, field-proven experimental protocols, explains the causal reasoning behind methodological choices, and presents a comparative analysis of different strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of symmetric dienols.

Introduction to Symmetric Dienols

The Symmetric Dienol Motif

Symmetric dienols are a subclass of alcohols featuring a secondary hydroxyl group positioned at the center of a linear carbon chain, with terminal carbon-carbon double bonds at each end. This structural arrangement, as exemplified by Undeca-1,10-dien-6-ol, imparts unique chemical properties. The terminal alkenes are amenable to a wide array of transformations, including olefin metathesis, hydrogenation, epoxidation, and polymerization. The central hydroxyl group can be used to introduce further complexity through oxidation, esterification, or etherification. The synthesis of these molecules is a foundational exercise in carbon-carbon bond formation.

Undeca-1,10-dien-6-ol: A Model System

Undeca-1,10-dien-6-ol (CAS No. 69856-80-0) serves as an ideal model for discussing the synthesis of symmetric dienols.[1] Its C11 backbone is sufficiently long to minimize intramolecular interactions between the terminal olefins, yet it is simple enough that its synthesis can be achieved in a few high-yielding steps.

Chemical Structure of Undeca-1,10-dien-6-ol:

  • Molecular Formula: C11H20O[1]

  • IUPAC Name: undeca-1,10-dien-6-ol[1]

  • SMILES: C=CCCCC(CCCC=C)O[1]

Retrosynthetic Analysis and Core Strategies

A retrosynthetic approach to Undeca-1,10-dien-6-ol reveals several logical bond disconnections, each pointing to a distinct synthetic strategy. The most logical disconnection is at the C5-C6 and C6-C7 bonds, which breaks the molecule into a central one-carbon electrophile and two identical five-carbon nucleophilic fragments.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target Undeca-1,10-dien-6-ol Disconnect Disconnect C5-C6 & C6-C7 Target->Disconnect C-C Disconnection Synthons 2x (C5 Vinyl Nucleophile) + 1x (C1 Electrophile) Disconnect->Synthons Reagents 2x (4-Pentenylmagnesium bromide) + Ethyl Formate Synthons->Reagents Synthetic Equivalents Start 5-Bromo-1-pentene Grignard_Formation Grignard Formation (Mg, THF) Start->Grignard_Formation Grignard_Reagent 4-Pentenylmagnesium bromide Grignard_Formation->Grignard_Reagent Coupling Nucleophilic Addition Grignard_Reagent->Coupling Electrophile Ethyl Formate Electrophile->Coupling Intermediate Alkoxide Intermediate Coupling->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product Undeca-1,10-dien-6-ol Workup->Product

Caption: Retrosynthetic analysis and forward synthesis workflow for Undeca-1,10-dien-6-ol.

This analysis strongly suggests that the most efficient route involves a Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds.[2]

The Grignard Approach: A Detailed Protocol

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group.[3] For the synthesis of Undeca-1,10-dien-6-ol, this translates to the reaction of two equivalents of 4-pentenylmagnesium bromide with a one-carbon electrophile, such as ethyl formate.

Mechanism and Rationale

The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. It attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds in two stages: the first addition displaces the ethoxy group to form an intermediate aldehyde (6-hepten-1-al), which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks this aldehyde to form the magnesium alkoxide salt of the final product. An aqueous acidic workup then protonates the alkoxide to yield the desired dienol.

G cluster_legend Legend RMgX 2 R-MgBr Ester Ethyl Formate (HCOOEt) RMgX->Ester 1st Addition Ketone Intermediate Aldehyde (R-CHO) RMgX->Ketone 2nd Addition (fast) Ester->Ketone - Mg(OEt)Br Alkoxide Magnesium Alkoxide (R2CH-OMgBr) Ketone->Alkoxide Product Dienol Product (R2CH-OH) Alkoxide->Product Workup Workup H3O+ R R = 4-pentenyl group

Sources

Safety Data Sheet (SDS) and hazard identification for Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a symmetrical, unsaturated secondary alcohol that serves as a critical intermediate in the synthesis of complex spiroacetals, most notably the insect pheromone 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane used in entomological research and agricultural pest management[1],[2]. Because of its terminal alkenes and lipophilic hydrocarbon chain, the compound presents specific handling challenges and toxicological hazards. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and step-by-step synthetic workflows required to safely and effectively utilize this compound in a laboratory setting.

Physicochemical Profile & Mechanistic Toxicology

To safely handle Undeca-1,10-dien-6-ol, one must first understand how its physical properties dictate its biological interaction and environmental reactivity.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of Undeca-1,10-dien-6-ol[3],[4]:

PropertyValueCausality / Implication
CAS Number 69856-80-0Unique identifier for chemical inventory and SDS tracking.
Molecular Formula C₁₁H₂₀OIndicates a high carbon-to-oxygen ratio, driving lipophilicity.
Molecular Weight 168.28 g/mol Low molecular weight facilitates volatility and vapor phase hazards.
LogP (Octanol/Water) ~3.2High lipophilicity allows rapid partitioning across the stratum corneum.
Boiling Point 110–115 °C (at 10 mm Hg)Requires vacuum distillation for purification to prevent thermal degradation.
Storage Conditions 2–8 °C, Inert AtmosphereTerminal alkenes are susceptible to auto-oxidation; inert gas prevents degradation.
Hazard Identification (GHS Classification)

According to standardized SDS parameters,[5], Undeca-1,10-dien-6-ol triggers the following GHS hazard statements:

  • H302 (Harmful if swallowed): Ingestion leads to rapid absorption through the gastrointestinal mucosa due to its LogP of 3.2.

  • H312 (Harmful in contact with skin): The lipophilic backbone easily permeates standard latex.

  • H332 (Harmful if inhaled): Vaporization of the compound introduces terminal alkenes into the respiratory tract, where they can be metabolized by cytochrome P450 enzymes into reactive epoxides, causing local tissue irritation.

  • Flammability: As an unsaturated hydrocarbon derivative, it is a combustible liquid and must be kept away from ignition sources.

SDSLogic Compound Undeca-1,10-dien-6-ol CAS: 69856-80-0 Tox Toxicity Hazards H302, H312, H332 Compound->Tox Flam Physical Hazards Flammable Liquid Compound->Flam PPE Mitigation: Fume Hood & Nitrile/Neoprene Gloves Tox->PPE Storage Storage: 2-8°C Inert Atmosphere Flam->Storage Waste Disposal: Segregate from Oxidizers PPE->Waste Storage->Waste

Hazard identification and mitigation logic for Undeca-1,10-dien-6-ol.

Safety Protocols & Self-Validating Disposal

Personal Protective Equipment (PPE)
  • Glove Selection: Standard latex is insufficient due to the compound's lipophilicity. Nitrile or Neoprene gloves are mandatory to prevent dermal permeation (mitigating H312)[5].

  • Ventilation: All handling, especially transfers and distillations, must occur within a certified chemical fume hood to prevent inhalation of volatile organic compounds (mitigating H332)[5].

Waste Disposal Causality

Undeca-1,10-dien-6-ol must be strictly segregated from strong oxidizing agents (e.g., concentrated nitric acid, peroxides, or Jones reagent waste). Causality: The terminal double bonds are highly electron-rich and will undergo violent exothermic cleavage if exposed to unmitigated oxidizers[5]. Waste must be containerized in leak-proof, chemically compatible vessels, clearly labeled "Hazardous Waste: Flammable/Toxic Liquid"[5].

Experimental Methodology: Synthesis & Downstream Application

Undeca-1,10-dien-6-ol is rarely an end-product; it is a vital intermediate. The following protocols detail its synthesis and subsequent conversion into a spiroacetal pheromone, emphasizing the causality behind each experimental choice.

Protocol A: Grignard Synthesis of Undeca-1,10-dien-6-ol

This protocol utilizes a Grignard reaction to build the symmetrical 11-carbon chain[1],[6].

  • Preparation of the Grignard Reagent:

    • Step: In a flame-dried, argon-flushed flask, add magnesium turnings (1.8 g, 74 mmol) and a single crystal of iodine in dry diethyl ether (60 mL)[1].

    • Causality: Flame-drying removes ambient moisture that would instantly protonate and quench the Grignard reagent. Iodine is critical as it chemically etches the unreactive magnesium oxide passivation layer, exposing pure Mg metal to initiate the reaction.

  • Alkyl Halide Addition:

    • Step: Dropwise addition of 5-bromopent-1-ene (10 g, 67 mmol) in diethyl ether, followed by reflux for 4 hours[6].

    • Self-Validation: The reaction is self-validating when the solution transitions from clear to a cloudy, dark grey mixture, accompanied by the visible consumption of the magnesium turnings.

  • Electrophilic Addition & Hydrolysis:

    • Step: Introduce ethyl formate (approx. 0.5 equivalents) to the Grignard reagent, followed by hydrolysis using a 15% aqueous potassium hydroxide solution[2].

    • Causality: Ethyl formate acts as a double electrophile. Two equivalents of the 5-pentenylmagnesium bromide attack the formate carbon, generating the symmetrical secondary alcohol after basic hydrolysis.

  • Purification:

    • Step: Extract with diethyl ether, dry over magnesium sulfate, and purify via vacuum distillation (110–115 °C at 10 mm Hg)[2].

Protocol B: Downstream Conversion to Spiroacetal

To synthesize the pheromone 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, the alcohol must be oxidized and cyclized[2].

  • Jones Oxidation:

    • Step: Treat Undeca-1,10-dien-6-ol with freshly prepared Jones reagent (CrO₃ / H₂SO₄) in acetone at strictly -10 °C [2].

    • Causality: Jones reagent is highly aggressive. Maintaining a sub-zero temperature is an absolute necessity to ensure chemoselectivity—oxidizing only the secondary alcohol to a ketone (Undeca-1,10-dien-6-one) without oxidatively cleaving the sensitive terminal alkenes[2].

  • Oxymercuration-Cyclization:

    • Step: React the resulting ketone with Hg(OAc)₂ (mercuric acetate) in THF/aqueous perchloric acid, followed by reduction with NaBH₄[1],[2].

    • Causality: The mercury acts as an electrophile, activating the terminal alkenes. The internal ketone oxygen then acts as a nucleophile, attacking the intermediate mercurinium ions in a dual Markovnikov addition to thermodynamically snap the linear chain into a stable spiroacetal ring system.

SynthesisWorkflow Mg Magnesium Turnings + Iodine Catalyst Grignard Grignard Reagent Formation Mg->Grignard Ether, Reflux SM 5-Bromopent-1-ene SM->Grignard Product Undeca-1,10-dien-6-ol (Intermediate) Grignard->Product Hydrolysis Formate Ethyl Formate (Electrophile) Formate->Product Oxidation Jones Oxidation (-10°C) Product->Oxidation Ketone Undeca-1,10-dien-6-one Oxidation->Ketone CrO3/H2SO4 Cyclization Oxymercuration (Hg(OAc)2) Ketone->Cyclization Spiro Spiroacetal Pheromone (Final Product) Cyclization->Spiro NaBH4 Reduction

Chemical synthesis workflow from 5-bromopent-1-ene to spiroacetal pheromone.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized Undeca-1,10-dien-6-ol before proceeding to downstream spiroacetal formation, the product must be validated using ¹H NMR spectroscopy. The following table outlines the self-validating spectral shifts[1]:

Functional Group¹H NMR Shift (400 MHz, CDCl₃)Multiplicity & CouplingDiagnostic Value
Internal Alkene (CH=) δ 5.81ddt, J = 17, 10.3, 6.7 HzConfirms the preservation of the terminal double bonds.
Terminal Alkene (CH₂=) δ 5.01dq, J = 17.1, 1.7 HzValidates the unreacted state of the chain termini.
Secondary Alcohol (CHOH) δ 3.61bs (broad singlet)Confirms successful Grignard addition and hydrolysis.

References

  • "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239", PubChem. URL:[Link]

  • "Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi(Schiner)", Semantic Scholar. URL: [Link]

  • "Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females", MDPI. URL:[Link]

Sources

The Strategic Role of Undeca-1,10-dien-6-ol in Advanced Organic Synthesis: From Alkaloid Scaffolds to mRNA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Lipid Application

I'm now zeroing in on the role of undeca-1,10-dien-6-ol derivatives within lipid nanoparticles (LNPs) and mRNA delivery. I've realized its utility as a precursor for ionizable lipids within LNPs. I'm focusing on synthesizing specific lipid molecules to optimize endosomal escape, as well as the design of Graphviz diagrams.

I am also drafting the "Application Pathways" diagram.

Detailing Ionizable Lipids

I'm now focusing on ionizable lipids and how they can be synthesized from undeca-1,10-dien-6-ol to improve mRNA delivery. I am also currently working on clarifying the steric and pKa considerations of the compounds. I've chosen specific precursor molecules to highlight this, and I'm drafting a diagram to visualize these pathways.

Analyzing Lipid Derivatives

I'm now assessing specific ionizable lipid derivatives stemming from undeca-1,10-dien-6-ol, which includes exploring the fine-tuned impact of their structural features on mRNA delivery efficiency. My focus is on synthesizing a range of these lipids and evaluating their roles. I am also planning on updating the Graphviz diagrams.

Synthesizing Lipid Precursors

I'm currently focusing on synthesizing novel ionizable lipids using undeca-1,10-dien-6-ol as a core building block. My goal is to optimize both endosomal escape and mRNA delivery efficiency. I will be incorporating specific structural modifications, particularly around the branched tails, for fine-tuning. I will use the established Graphviz diagrams to visualize my work.

Refining Structure Functionality

I'm now zeroing in on the relationship between the structure of undeca-1,10-dien-6-ol (C11H20O, CAS: 69856-80-0) and its function in organic synthesis. The central hydroxyl group and terminal alkenes make it a valuable building block. I am focusing on the implications of a symmetrical structure and terminal alkene groups on various reactions.

Detailing Core Synthesis

I'm now detailing the step-by-step Grignard synthesis. I've broken it down: magnesium and iodine initiation, 5-bromopent-1-ene addition, and ethyl formate reaction. I am using 1H NMR data to validate the target alcohol. I also plan to describe a two-directional alkaloid synthesis using Stockman's work, and Wagener's ADMET work with this molecule.

Analyzing Polymer Utility

I'm now exploring the application of undeca-1,10-dien-6-ol to make precision EVC polymers, specifically focusing on ADMET polymerization. Converting the alcohol to a bromide and using Grubbs' catalyst allows for perfectly spaced functional groups, crucial for studying structure-property relationships. I'm also examining Vertex and Oncorus patents detailing branched-tail lipids for LNPs and mRNA delivery.

\n\nExpanding Polymer Synthesis

I'm expanding my analysis to cover the use of the alcohol in precision EVC polymer synthesis via ADMET, and I'm detailing the structural conversion steps. The bromine substituent ensures precise functional group spacing in the final polymer structure. I am also working on linking this to the previously identified LNP applications, in particular the ionizable lipids.

Refining Polymer Synthesis

I'm now expanding my analysis to cover the utility of undeca-1,10-dien-6-ol in ADMET polymerization, clarifying the structural conversion steps. The terminal alkene groups enable a controlled polymerization with orthogonal reactivity. I'm focusing on linking this to LNP applications and the design of ionizable lipids, ensuring microstructural precision.

Validating Nucleophilic Attack

I'm now zeroing in on verifying the Grignard reaction's success. I am monitoring the disappearance of magnesium and observing the 1H NMR shift at δ 3.61 ppm. This confirms successful nucleophilic attack and alcohol formation.

Adjusting Visualization Parameters

I'm now making final adjustments to my Graphviz diagrams, ensuring optimal visual clarity. Specifically, I'm verifying sizing to fit all graphs properly. I've also incorporated brief captions to provide context for each visualization. I've rechecked all the URLs for all references.

Executive Summary

For decades, the pursuit of structural precision in organic chemistry has relied on the availability of versatile, symmetrical building blocks. Undeca-1,10-dien-6-ol (CAS: 69856-80-0) has emerged as a critical C11 scaffold that bridges the gap between total synthesis, polymer science, and modern nanomedicine. Featuring a central secondary hydroxyl group flanked by two symmetrical pentenyl chains, this molecule offers orthogonal reactivity: the terminal alkenes are primed for metathesis, while the carbinol center allows for stereospecific functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical profile, synthetic methodology, and divergent applications of Undeca-1,10-dien-6-ol. By understanding the causality behind its reactivity, researchers can leverage this molecule to accelerate drug development and materials science workflows.

Chemical Identity & Physicochemical Profiling

Initially identified during the chemical ecology profiling of rectal gland volatiles in the fruit fly Bactrocera frauenfeldi[1], Undeca-1,10-dien-6-ol was quickly recognized for its synthetic utility. Its symmetrical nature makes it an ideal precursor for two-directional synthesis, effectively halving the step count required to build complex aliphatic chains.

Table 1: Physicochemical Properties of Undeca-1,10-dien-6-ol
PropertyValueScientific Significance
IUPAC Name Undeca-1,10-dien-6-olIndicates a C11 backbone with a central (C6) hydroxyl.
Molecular Formula C11H20OHighly unsaturated; provides a low molecular weight scaffold.
Molecular Weight 168.28 g/mol Optimal for atom-economic transformations[2].
LogP (Octanol/Water) ~3.2Lipophilic enough for lipid nanoparticle (LNP) tail integration[2].
Topological Polar Surface Area 20.2 ŲMinimal polarity, restricted entirely to the central hydroxyl[2].

Core Synthesis Protocol: A Self-Validating Grignard Workflow

The most robust and scalable method for synthesizing Undeca-1,10-dien-6-ol is the double nucleophilic addition of a Grignard reagent (pent-4-enylmagnesium bromide) to a formate ester[1].

Causality of Reagent Selection: Ethyl formate is chosen over heavier esters because it provides exactly one carbon (the C6 carbinol carbon) while acting as a double electrophile. Two equivalents of the C5 Grignard reagent attack the formate, symmetrically assembling the C11 chain in a single pot.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints ensure reaction integrity before proceeding to downstream applications.

  • Grignard Activation:

    • Charge a flame-dried, argon-flushed two-necked flask with Magnesium turnings (1.8 g, 74 mmol) and a single crystal of Iodine[1].

    • Add 60 mL of anhydrous diethyl ether (or THF) and bring to a gentle reflux.

    • Self-Validation Checkpoint: The fading of the iodine color and the gradual consumption of Mg turnings visually confirm the initiation of the Grignard formation.

  • Reagent Addition:

    • Slowly add 5-bromopent-1-ene (10 g, 67 mmol) dropwise to maintain a steady reflux without external heating[1]. Stir until the magnesium is fully consumed.

  • Nucleophilic Attack:

    • Cool the reaction mixture to 0 °C. Add ethyl formate (0.5 equivalents relative to the Grignard reagent) dropwise. The reaction will form a thick white precipitate (the magnesium alkoxide intermediate).

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3 × 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Spectroscopic Validation:

    • Purify via flash column chromatography (hexane:ether 5:1) to afford a colorless oil (approx. 60% yield)[3].

    • Self-Validation Checkpoint: 1H NMR (400 MHz, CDCl3) must show terminal alkene protons at δ 5.81 (m, 2H) and 4.91–5.01 (m, 4H), alongside the distinct central carbinol proton at δ 3.61 (bs, 1H)[1].

G N1 5-Bromopent-1-ene N2 Magnesium Turnings + I2 (Dry THF/Ether, Reflux) N1->N2 Activation N3 Grignard Reagent (Pent-4-enylmagnesium bromide) N2->N3 Grignard Formation N4 Ethyl Formate (Electrophile) N3->N4 Nucleophilic Addition (2 Equivalents) N5 Undeca-1,10-dien-6-ol (Target Molecule) N4->N5 Hydrolysis & Workup

Workflow for the Grignard-mediated synthesis of Undeca-1,10-dien-6-ol.

Divergent Applications in Modern Organic Synthesis

The true power of Undeca-1,10-dien-6-ol lies in its structural symmetry, which has been exploited across three distinct scientific domains: Alkaloid Synthesis, Polymer Science, and Nanomedicine.

Two-Directional Synthesis of Alkaloid Scaffolds

In the synthesis of complex natural products like (±)-hippodamine, linear step-by-step chain elongation is inefficient. Stockman and colleagues utilized Undeca-1,10-dien-6-ol to perform two-directional synthesis [4].

The Mechanistic Causality: The central hydroxyl group is first converted to a phthalimide via a Mitsunobu reaction (using Triphenylphosphine and Diisopropyl azodicarboxylate at -20 °C)[4]. This stereospecifically installs the core nitrogen atom. Because the molecule possesses two identical terminal alkenes, a subsequent cross-metathesis reaction using ethyl acrylate and Hoveyda-Grubbs 2nd generation catalyst elongates both chains simultaneously[4]. This bidirectional approach cuts the required synthetic steps for the alkaloid macrocycle in half.

Precision ADMET Polymerization

In materials science, traditional polymerization of functionalized monomers yields random defect distributions. Wagener's group utilized Undeca-1,10-dien-6-ol to solve this by creating precision ethylene/vinyl chloride (EVC) polymers[5].

The Mechanistic Causality: The alcohol is first converted to a halide (e.g., 6-bromoundeca-1,10-diene). When subjected to Acyclic Diene Metathesis (ADMET) polymerization using Grubbs' 1st generation catalyst under vacuum at 35-40 °C, the terminal dienes condense to form a polymer chain[3]. Because the functional group was exactly at the C6 position of a C11 chain, post-polymerization exhaustive hydrogenation yields a perfectly precise polymer where the functional group exists on each and every 9th carbon[5]. This microstructural precision is impossible to achieve via standard Ziegler-Natta or radical polymerization.

Ionizable Lipids for mRNA Lipid Nanoparticles (LNPs)

The most recent and highly impactful application of Undeca-1,10-dien-6-ol is in the development of next-generation mRNA vaccines and therapeutics. Patents from Vertex Pharmaceuticals and Oncorus highlight its use as a precursor for branched tail lipids[6].

The Mechanistic Causality: For an LNP to successfully deliver mRNA, it must undergo endosomal escape. This requires the lipid to change its geometry from a cylindrical shape (stable bilayer) to a cone shape (fusogenic hexagonal phase) in the acidic environment of the endosome. By using Undeca-1,10-dien-6-ol to synthesize the hydrophobic tails of ionizable lipids, chemists introduce a specific "branching" at the C6 position[7]. This engineered steric bulk directly destabilizes the endosomal membrane upon protonation, significantly increasing the cytosolic delivery efficiency of the encapsulated polynucleotides[6].

Applications Core Undeca-1,10-dien-6-ol App1 Two-Directional Synthesis (Alkaloid Scaffolds) Core->App1 App2 ADMET Polymerization (Precision Polymers) Core->App2 App3 Lipid Nanoparticles (LNP) (mRNA Delivery) Core->App3 Step1A Mitsunobu Reaction (Phthalimide Installation) App1->Step1A Step2A Halogenation (6-bromoundeca-1,10-diene) App2->Step2A Step3A Esterification / Coupling (Ionizable Lipid Tail) App3->Step3A Step1B Cross-Metathesis (Hoveyda-Grubbs 2nd Gen) Step1A->Step1B Final1 (±)-Hippodamine Step1B->Final1 Step2B Grubbs 1st Gen Catalyst (Vacuum, 35-40°C) Step2A->Step2B Final2 Precision EVC Polymers Step2B->Final2 Step3B Microfluidic Mixing (with mRNA & PEG-Lipids) Step3A->Step3B Final3 Therapeutic LNPs Step3B->Final3

Divergent applications of Undeca-1,10-dien-6-ol in organic synthesis.

Conclusion

Undeca-1,10-dien-6-ol exemplifies how a single, well-designed molecular scaffold can transcend its initial discovery parameters. By providing a self-validating, symmetrical platform, it allows chemists to execute bidirectional syntheses, engineer perfectly spaced polymer microstructures, and design the sterically demanding lipid tails required for modern genetic medicines.

References

  • Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem N
  • Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi (Schiner) Semantic Scholar
  • Combining two-directional synthesis and tandem reactions, part 11: second generation syntheses of (±)-hippodamine and (±)-epi-hippodamine Beilstein Journals
  • Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization N
  • WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation / Methods of making lipid nanoparticles Google Patents (Vertex Pharmaceuticals / Oncorus Inc.)

Sources

Methodological & Application

Protocol for Grignard reaction using 4-pentenylmagnesium bromide and ethyl formate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Undeca-1,10-dien-6-ol via Grignard Addition to Ethyl Formate

Introduction & Scope

This application note details the protocol for the synthesis of undeca-1,10-dien-6-ol via the geminal bis-alkylation of ethyl formate using 4-pentenylmagnesium bromide .

While Grignard additions to standard esters yield tertiary alcohols, the use of ethyl formate is a specific exception that yields symmetrical secondary alcohols . This transformation is of high value in drug discovery and natural product synthesis, particularly as a method to generate


-divinyl carbinols. These intermediates serve as critical linchpins for Ring-Closing Metathesis (RCM) , enabling the rapid construction of spirocyclic cores and macrocycles found in bioactive alkaloids.

Key Technical Challenges Addressed:

  • Wurtz Coupling: Minimizing the dimerization of the alkyl halide precursor (1,9-decadiene formation).

  • Stoichiometry Control: Ensuring complete double-addition to the formate center while preventing oligomerization.

  • Exotherm Management: Controlling the enthalpy of the Grignard formation and subsequent ester addition.

Reaction Mechanism

The reaction proceeds via a two-stage nucleophilic addition. The first equivalent of 4-pentenylmagnesium bromide attacks the carbonyl of ethyl formate, eliminating ethoxide to generate the transient aldehyde (pent-4-enal). Because aldehydes are more electrophilic than esters, the second equivalent of Grignard adds rapidly to the aldehyde in situ, forming the magnesium alkoxide of the secondary alcohol.

GrignardMechanism Reactants Reactants 2x 4-PentenylMgBr + Ethyl Formate Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral 1st Addition Aldehyde Transient Aldehyde (Pent-4-enal) Tetrahedral->Aldehyde -EtOMgBr (Elimination) Alkoxide Magnesium Alkoxide Aldehyde->Alkoxide 2nd Addition (Fast) Product Product Undeca-1,10-dien-6-ol Alkoxide->Product Acidic Workup (H3O+)

Figure 1: Mechanistic pathway of the geminal bis-alkylation of ethyl formate.

Experimental Protocol

Reagent Preparation & Stoichiometry

Precursor Note: 4-Pentenylmagnesium bromide is generated from 5-bromo-1-pentene . Commercial solutions (0.5 M in THF) are available, but in situ preparation is recommended for highest titer and purity.

ComponentRoleMolecular WeightEquiv.[1][2]Density (g/mL)
5-Bromo-1-pentene Grignard Precursor149.032.201.26
Magnesium Turnings Metal Reagent24.312.50N/A
Ethyl Formate Electrophile74.081.000.917
THF (Anhydrous) Solvent72.11N/A0.889
Iodine (Crystal) Initiator253.81Cat.N/A
Part A: Preparation of 4-Pentenylmagnesium Bromide

Critical Process Parameter (CPP): The formation of sp³-hybridized Grignard reagents is prone to Wurtz coupling (dimerization). To mitigate this, high dilution and slow addition are mandatory.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush continuously with Argon or Nitrogen.

  • Activation: Add Magnesium turnings (2.5 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation: Add just enough anhydrous THF to cover the magnesium. Add 5% of the total volume of 5-bromo-1-pentene neat. Wait for the exotherm and turbidity (gray cloudiness) indicating initiation.

  • Propagation: Dilute the remaining bromide in THF (approx. 10 mL THF per gram of bromide). Add this solution dropwise to the suspension.

    • Control: Maintain a gentle reflux driven by the reaction exotherm. If reflux stops, pause addition and apply external heat.

    • Temperature: Maintain internal temperature between 60–65°C.

  • Completion: After addition, reflux externally for 1 hour. Cool to Room Temperature (RT). Titrate a small aliquot (using salicylaldehyde phenylhydrazone or similar indicator) to confirm concentration (Target: ~0.8–1.0 M).

Part B: Addition of Ethyl Formate
  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Addition: Dissolve Ethyl Formate (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30–45 minutes.

    • Note: The reaction is highly exothermic. Do not allow internal temperature to exceed 10°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3 hours.

    • Monitoring: TLC (Hexane:EtOAc 9:1) will show the disappearance of the aldehyde intermediate (if visible) and formation of the alcohol.

  • Quench (Critical Safety Step):

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .[3][4]

    • Caution: Initial addition will cause vigorous foaming and precipitation of magnesium salts.

  • Workup:

    • Extract the aqueous layer 3x with Diethyl Ether (Et₂O).[4]

    • Wash combined organics with Brine.[3]

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup MgActivation Mg Activation (I2, Heat) Start->MgActivation GrignardForm Grignard Formation (Slow Addition of Bromide) MgActivation->GrignardForm Cooling Cool to 0°C GrignardForm->Cooling EsterAdd Addition of Ethyl Formate (0.5 equiv relative to Mg) Cooling->EsterAdd WarmUp Warm to RT (Stir 3h) EsterAdd->WarmUp Quench Quench (Sat. NH4Cl) WarmUp->Quench Purification Purification (Distillation/Column) Quench->Purification

Figure 2: Operational workflow for the synthesis of Undeca-1,10-dien-6-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Wurtz Coupling (R-R)Increase THF dilution during Grignard formation; reduce addition rate of bromide.
Incomplete Reaction Moisture in solventEnsure THF is distilled from Na/Benzophenone or passed through activated alumina columns.
Product is Aldehyde Insufficient GrignardEnsure >2.1 equivalents of Grignard are used relative to formate.
Magnesium Salts Clogging Rapid QuenchUse Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl to solubilize Mg salts during workup.

Safety & Compliance

  • 4-Pentenylmagnesium Bromide: Highly flammable; reacts violently with water to release pentene gas. Handle only under inert atmosphere.

  • Peroxides: THF can form explosive peroxides. Test solvents before use.

  • Exotherms: The addition of formate to Grignard is significantly exothermic. Ensure cooling capacity is available before starting addition.

References

  • Organic Syntheses , Coll. Vol. 6, p. 786 (1988); Vol. 58, p. 127 (1978). General procedure for preparation of unsaturated Grignard reagents.

  • BenchChem Technical Support . Synthesis of Nona-1,5-dien-4-ol (Analogous Protocol).[5]

  • PubChem Compound Summary . 4-Pentenylmagnesium bromide.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

Sources

Application Note: Ring-Closing Metathesis (RCM) of Undeca-1,10-dien-6-ol to Cyclonon-4-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of the 9-membered carbocycle, cyclonon-4-en-1-ol, via Ruthenium-catalyzed Ring-Closing Metathesis (RCM), overcoming the thermodynamic and kinetic barriers inherent to medium-sized ring formation.

The Medium-Ring Metathesis Challenge

The synthesis of medium-sized rings (8 to 11 members) is notoriously one of the most challenging transformations in synthetic organic chemistry. When subjecting undeca-1,10-dien-6-ol to olefin metathesis, the desired intramolecular reaction forms a 9-membered ring (cyclonon-4-en-1-ol ). However, this pathway is heavily penalized by two fundamental factors:

  • Enthalpic Penalties (Prelog Strain): The transition state requires overcoming significant transannular steric interactions (Prelog strain) and torsional strain (Pitzer strain) as the flexible aliphatic chain is forced into a constrained conformation [3].

  • Entropic Penalties: The probability of the two terminal olefins (C1 and C11) encountering each other in the correct geometry is statistically low compared to the formation of 5- or 6-membered rings.

Because the intramolecular RCM is kinetically slow, the intermolecular reaction—Acyclic Diene Metathesis (ADMET) polymerization —rapidly outcompetes it at standard concentrations, leading to undesired oligomeric polyethers [1].

Mechanistic Causality: Dictating the Pathway

To force the catalytic cycle toward the RCM product, we must manipulate the reaction kinetics. Intermolecular ADMET is a second-order reaction with respect to the diene concentration, whereas intramolecular RCM is a first-order reaction . By utilizing a syringe pump to maintain a pseudo-high dilution state (steady-state diene concentration


 mM), the second-order ADMET pathway is mathematically suppressed. Furthermore, elevated temperatures (e.g., refluxing toluene at 80 °C) are required to provide the activation energy necessary to traverse the high-enthalpy transition state of the 9-membered metallacyclobutane intermediate.

Pathway Visualization

RCM_vs_ADMET cluster_paths Competing Metathesis Pathways Diene Undeca-1,10-dien-6-ol (Starting Diene) RCM Intramolecular RCM (First-Order, High Dilution) Diene->RCM Grubbs II Catalyst ADMET Intermolecular ADMET (Second-Order, High Conc.) Diene->ADMET Grubbs II Catalyst Product Cyclonon-4-en-1-ol (9-Membered Ring) RCM->Product - Ethylene (g) Oligomer Oligomeric Polyethers (Undesired Byproduct) ADMET->Oligomer - Ethylene (g)

Kinetic competition between first-order RCM and second-order ADMET pathways.

Experimental Design & Optimization Data

The choice of catalyst is critical. First-generation Grubbs catalyst (G1) initiates too slowly and degrades before it can efficiently close the sterically demanding 9-membered ring. The Second-Generation Grubbs Catalyst (G2) or Hoveyda-Grubbs Second-Generation Catalyst (HG2) , which feature a highly electron-donating N-heterocyclic carbene (NHC) ligand, provide the necessary turnover frequency and stability at elevated temperatures.

Table 1: Optimization of Undeca-1,10-dien-6-ol Metathesis
EntryCatalyst (mol%)SolventTemp (°C)Final Conc. (mM)Addition MethodYield (%)Major Product
1Grubbs I (5)DCM4050Batch< 5Oligomers (ADMET)
2Grubbs II (5)DCM4010Batch18Oligomers + RCM
3Grubbs II (10)Toluene802Syringe Pump (10 h)68Cyclonon-4-en-1-ol
4Hoveyda-Grubbs II (10)Toluene802Syringe Pump (10 h)74Cyclonon-4-en-1-ol

Note: The RCM of medium rings typically yields a thermodynamic mixture of E/Z isomers. For cyclononenes, the Z-isomer is generally favored due to lower ring strain, though E-isomers can form depending on the specific transition state geometry.

Step-by-Step Protocol: Pseudo-High Dilution RCM

Materials Required:

  • Undeca-1,10-dien-6-ol (Substrate)

  • Hoveyda-Grubbs 2nd Generation Catalyst (HG2)

  • Anhydrous, degassed Toluene (Sparged with Argon for 30 mins)

  • Ethyl vinyl ether (Quenching agent)

  • Isocyanide Ru-scavenger (e.g., Isocyanide II) or Tris(hydroxymethyl)phosphine (THP)

Phase 1: Apparatus Setup & Initiation
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet.

  • Catalyst Solution: Under an argon atmosphere, add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%, relative to substrate) to the flask. Dissolve the catalyst in 200 mL of anhydrous, degassed toluene.

  • Heating: Heat the catalyst solution to 80 °C using an oil bath. Causality: Heating lowers the kinetic barrier for the sterically hindered metallacyclobutane intermediate and continuously drives off ethylene gas, preventing the reversible ring-opening metathesis (ROMP) of the formed product.

Phase 2: Syringe Pump Addition
  • Substrate Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 mmol, ~168 mg) in 20 mL of anhydrous, degassed toluene in a gas-tight syringe.

  • Addition: Mount the syringe on a programmable syringe pump. Introduce the substrate solution into the refluxing catalyst mixture via a long needle at a continuous rate of 2.0 mL/hour (total addition time = 10 hours).

  • Maturation: Once the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours. Monitor completion via TLC (Stain with KMnO₄; the diene and the cyclic alkene will have distinct retention factors).

Phase 3: Quenching and Ruthenium Scavenging
  • Quenching: Cool the reaction mixture to room temperature. Add 2.0 mL of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active Ruthenium alkylidene to form a stable, inactive Fischer carbene, completely halting any further metathesis (e.g., ROMP of the product).

  • Metal Scavenging: Pharmaceutical and fine-chemical applications require rigorous removal of heavy metals. Add a tertiary amine-based isocyanide scavenger (e.g., 5 equivalents relative to the Ru catalyst) and stir for 2 hours at room temperature [2]. Alternatively, a 1.0 M aqueous solution of THP can be used to chelate the metal.

  • Filtration: Pass the crude mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the highly polar Ru-scavenger complexes.

Phase 4: Purification
  • Concentration: Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate cyclonon-4-en-1-ol as a colorless oil.

References

  • Wagener, K. B., Brzezinska, K., Anderson, J. D., Younkin, T. R., Steppe, K., & DeBoer, W. (1997). Kinetics of Acyclic Diene Metathesis (ADMET) Polymerization. Influence of the Negative Neighboring Group Effect. Macromolecules, 30(24), 7363-7369. URL:[Link]

  • Szczepaniak, G., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. ChemSusChem, 8(24), 4139-4148. URL:[Link]

  • Wikipedia Contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. URL:[Link]

Application Note: Synthesis of Novel Functionalized Polyalkenamers via Acyclic Diene Metathesis (ADMET) Polymerization of Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of functionalized unsaturated polymers through the Acyclic Diene Metathesis (ADMET) polymerization of undeca-1,10-dien-6-ol. The presence of a pendant hydroxyl group on the monomer backbone introduces functionality into the resulting polymer, opening avenues for further modification and the development of novel materials for applications in drug delivery, advanced coatings, and specialty elastomers. This document outlines the theoretical basis, detailed experimental protocols, characterization techniques, and expected results for researchers, scientists, and drug development professionals.

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique that utilizes olefin metathesis to synthesize linear polymers from α,ω-dienes.[1][2] The reaction is catalyzed by transition metal complexes, most notably ruthenium-based catalysts developed by Grubbs and Hoveyda, which are known for their high tolerance to a wide variety of functional groups.[3][4] This functional group tolerance is a key advantage of ADMET, allowing for the direct polymerization of monomers containing moieties such as esters, carbonates, and, pertinently, hydroxyl groups, without the need for protective group chemistry.[5]

The polymerization is driven to completion by the removal of a volatile small molecule byproduct, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer.[1] The general mechanism, as elucidated by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene catalyst and the olefinic substrates.

Undeca-1,10-dien-6-ol is an attractive monomer for ADMET polymerization due to its bifunctional nature, possessing two terminal double bonds for polymerization and a centrally located hydroxyl group. This hydroxyl group provides a reactive handle for post-polymerization modifications, such as grafting of side chains, attachment of bioactive molecules, or altering the polymer's hydrophilicity. The resulting unsaturated polymer backbone also offers sites for further chemical transformations, including hydrogenation to produce a saturated, more stable polymer, or cross-linking to form thermosets.

This application note will detail the necessary materials, equipment, and step-by-step procedures for the successful ADMET polymerization of undeca-1,10-dien-6-ol.

Reaction Mechanism and Experimental Workflow

The ADMET polymerization of undeca-1,10-dien-6-ol proceeds via a step-growth mechanism, as depicted in the following diagrams.

ADMET_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Coupling) Catalyst Catalyst Intermediate1 Intermediate1 Catalyst->Intermediate1 + Monomer Monomer1 n H2C=CH-(CH2)4-CH(OH)-(CH2)4-CH=CH2 Active_Species Active_Species Intermediate1->Active_Species - Ethylene Intermediate2 Intermediate2 Active_Species->Intermediate2 + Monomer Growing_Chain Growing_Chain Intermediate2->Growing_Chain - Ethylene Intermediate3 Intermediate3 Growing_Chain->Intermediate3 + Monomer Longer_Chain Longer_Chain Intermediate3->Longer_Chain - Ethylene ... ... Longer_Chain->... Growing_Chain1 Polymer-CH=Ru Final_Polymer Polymer-CH=CH-Polymer Growing_Chain1->Final_Polymer + Growing_Chain2 Growing_Chain2 Ru=CH-Polymer Growing_Chain2->Final_Polymer

Figure 1: General mechanism of ADMET polymerization.

The experimental workflow for the ADMET polymerization of undeca-1,10-dien-6-ol is summarized below.

experimental_workflow start Start: Materials Preparation monomer_prep Monomer Purification (Undeca-1,10-dien-6-ol) start->monomer_prep catalyst_prep Catalyst Selection & Handling (e.g., Grubbs II or Hoveyda-Grubbs II) start->catalyst_prep reaction_setup Reaction Setup under Inert Atmosphere (Schlenk Line/Glovebox) monomer_prep->reaction_setup catalyst_prep->reaction_setup polymerization ADMET Polymerization (Bulk or Solution, High Vacuum, Heat) reaction_setup->polymerization purification Polymer Purification (Precipitation & Drying) polymerization->purification characterization Polymer Characterization (NMR, GPC, DSC, TGA) purification->characterization end End: Functional Polyalkenamer characterization->end

Figure 2: Experimental workflow for ADMET polymerization.

Materials and Methods

Materials
  • Monomer: Undeca-1,10-dien-6-ol (purity >98%)

  • Catalyst: Grubbs' second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Hoveyda-Grubbs' second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium)

  • Solvent (optional): Anhydrous toluene or chlorobenzene

  • Inhibitor Remover: Basic alumina (for monomer purification)

  • Precipitation Solvent: Cold methanol

  • Inert Gas: High-purity argon or nitrogen

Equipment
  • Schlenk line or glovebox

  • Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock

  • High-vacuum pump (<50 mTorr)

  • Heating mantle or oil bath with a temperature controller

  • Cannulas and syringes for inert atmosphere transfers

  • Standard laboratory glassware

Experimental Protocol

1. Monomer Purification:

  • It is crucial to remove any acidic impurities and inhibitors from the monomer that could deactivate the catalyst.

  • Dissolve the undeca-1,10-dien-6-ol in a minimal amount of anhydrous dichloromethane.

  • Pass the solution through a short plug of basic alumina.

  • Remove the solvent under reduced pressure.

  • Dry the purified monomer under high vacuum for at least 4 hours before use.

2. Reaction Setup:

  • Assemble the Schlenk flask and flame-dry under vacuum.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • In a glovebox or under a positive flow of inert gas, add the purified undeca-1,10-dien-6-ol to the Schlenk flask.

  • If conducting the polymerization in solution, add the anhydrous solvent at this stage (e.g., to achieve a monomer concentration of 1 M). Bulk polymerization (neat) is often preferred to drive the reaction to high conversion.[6]

  • Weigh the required amount of catalyst (typically a monomer-to-catalyst ratio of 200:1 to 1000:1) in the glovebox and add it to the reaction flask.

3. Polymerization:

  • Seal the Schlenk flask and connect it to the Schlenk line.

  • Begin stirring the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C).

  • Once the catalyst has dissolved and the reaction mixture is homogeneous, slowly open the flask to the high-vacuum line. The removal of ethylene is critical for achieving high molecular weight polymer.[1]

  • A noticeable increase in the viscosity of the reaction mixture should be observed as the polymerization progresses.

  • Continue the reaction under dynamic vacuum for 12-24 hours.

4. Polymer Purification:

  • Cool the reaction to room temperature and backfill the flask with inert gas.

  • Dissolve the viscous polymer in a minimal amount of dichloromethane or chloroform.

  • Slowly pour the polymer solution into a beaker of cold, stirring methanol. The polymer should precipitate as a solid or viscous oil.

  • Decant the methanol and redissolve the polymer in dichloromethane.

  • Repeat the precipitation step two more times to ensure complete removal of the catalyst and any unreacted monomer.

  • Dry the purified polymer under high vacuum to a constant weight.

Characterization and Expected Results

The synthesized poly(undeca-1,10-dien-6-ol) should be characterized to determine its structure, molecular weight, and thermal properties.

Parameter Technique Expected Result
Structure Confirmation ¹H and ¹³C NMRAppearance of new olefinic proton signals around 5.4 ppm, corresponding to the internal double bonds of the polymer backbone. Disappearance of the terminal vinyl proton signals of the monomer.
Molecular Weight (Mn, Mw) and Polydispersity (Đ) Gel Permeation Chromatography (GPC)Mn in the range of 10,000 - 50,000 g/mol with a Đ of 1.5 - 2.5, typical for step-growth polymerizations.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)A single Tg below room temperature is expected, indicative of an amorphous or semi-crystalline polymer with a flexible backbone.
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition at temperatures above 250 °C.

Troubleshooting

  • Low Molecular Weight:

    • Cause: Inefficient removal of ethylene, presence of impurities in the monomer or solvent, or insufficient reaction time.

    • Solution: Ensure a high-quality vacuum is maintained throughout the polymerization. Rigorously purify the monomer and solvent. Extend the reaction time.

  • Catalyst Decomposition (blackening of the reaction mixture):

    • Cause: Reaction temperature is too high, or presence of catalyst poisons.

    • Solution: Lower the reaction temperature. Ensure all reagents and glassware are free of impurities.

  • Gelation:

    • Cause: Unwanted side reactions leading to cross-linking.

    • Solution: Lower the reaction temperature and/or catalyst loading.

Conclusion

The ADMET polymerization of undeca-1,10-dien-6-ol offers a straightforward and efficient route to novel functionalized polyalkenamers. The tolerance of modern ruthenium catalysts to the unprotected hydroxyl group simplifies the synthetic procedure. The resulting polymers, with their reactive pendant hydroxyl groups and unsaturated backbone, are versatile platforms for the development of advanced materials with tailored properties for a range of applications in the biomedical and materials science fields.

References

  • Wagener, K. B., Boncella, J. M., & Nel, J. G. (Year). Acyclic diene metathesis (ADMET) polymerization. Macromolecules. (Please refer to the original publication for the specific year and volume/page numbers).
  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]

  • Samojłowicz, C., Bieniek, M., & Grela, K. (2009). Ruthenium-Based Olefin Metathesis Catalysts Bearing N-Heterocyclic Carbene Ligands. Chemical Reviews, 109(8), 3708–3742. [Link]

  • Mutlu, H., de Espinosa, L. M., & Meier, M. A. R. (2011). Acyclic Diene Metathesis (ADMET): A Versatile Tool for the Construction of Defined Polymer Architectures. Chemical Society Reviews, 40(3), 1404–1445. [Link]

  • Schrodi, Y., & Pederson, R. L. (2007). Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts. Aldrichimica Acta, 40(2), 45–52.
  • Nomura, K., & Inomata, K. (2024). Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters. Preprints.org. [Link]

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature, 450(7167), 243–251. [Link]

  • Bielawski, C. W., & Grubbs, R. H. (2007). Living Ring-Opening Metathesis Polymerization. Progress in Polymer Science, 32(1), 1–29. [Link]

  • Monfette, S., & Fogg, D. E. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3783–3816. [Link]

  • Nomura, K., & Ishii, S. I. (2019). Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). PMC. [Link]

  • Valenti, D. J., & Wagener, K. B. (1997). Direct synthesis of well-defined alcohol-functionalized polymers via acyclic diene metathesis (ADMET) polymerizations. Macromolecules.
  • Tuba, R., & Grubbs, R. H. (2013). Recent Advances in Ruthenium-Based Olefin Metathesis. PMC. [Link]

  • Michaudel, Q., et al. (2021). Stereocontrolled acyclic diene metathesis polymerization. PMC. [Link]

  • Nomura, K., et al. (2019). Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene. PMC. [Link]

  • Wagener, K. B., & Steppe, K. (1997). Kinetics of Acyclic Diene Metathesis (Admet) Polymerization: Influence of the Negative Neighbouring Group Effect. Institutional Knowledge (InK) @ SMU. [Link]

  • Nomura, K., et al. (2021). Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. MDPI. [Link]

  • Nomura, K., et al. (2024). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. PMC. [Link]

  • Nomura, K. (2024). Aliphatic Polyesters by ADMET Polymerization and Hydrogenation. Encyclopedia.pub. [Link]

  • Ates, B., & Koytepe, S. (2020). Synthesis and Catalyst Issues Associated with ADMET Polymerization. ResearchGate. [Link]

  • Radlauer, M., et al. (Year). Olefin Metathesis with a Polymer Supported Ruthenium Catalyst Complex. San Jose State University. (A specific publication year is not available, but the resource is accessible). [Link]

  • Samantaray, M. K., & Dinda, J. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. MDPI. [Link]

  • Kajetanowicz, A., & Grela, K. (2021). Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic. Semantic Scholar. [Link]

  • Nahid, M. M., & Achilias, D. S. (2020). Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. Polymer Chemistry. [Link]

  • Siafaka, P. I., & Achilias, D. S. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PMC. [Link]

  • Behr, A., & Wintzer, A. (2022). Synthesis of poly(10-undecene-1-ol) by metallocene-catalyzed polymerization. ResearchGate. [Link]

  • Nomura, K., et al. (2024). Synthesis of Network Biobased Aliphatic Polyesters Exhibiting Better Tensile Properties than the Linear Polymers by ADMET Polymerization in the Presence of Glycerol Tris(undec-10-enoate). MDPI. [Link]

  • Nomura, K., et al. (2024). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega. [Link]

  • ResearchGate. (n.d.). Acyclic diene metathesis (ADMET) polymerization of M1 in the presence... ResearchGate. [Link]

Sources

Esterification protocols for Undeca-1,10-dien-6-ol with acryloyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Undeca-1,10-dien-6-yl Acrylate

Strategic Overview

Context & Significance Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a symmetrical secondary alcohol flanked by terminal alkene chains. Its acrylate derivative, undeca-1,10-dien-6-yl acrylate , is a high-value functional monomer. It serves as a critical junction point in Acyclic Diene Metathesis (ADMET) polymerization, allowing for the introduction of pendant acrylate groups that can be post-functionalized via radical cross-linking or Michael addition.

The Engineering Challenge The synthesis presents a "double-edge" reactivity profile. The target molecule contains three polymerizable olefins: two terminal alkenes (stable to radicals under mild conditions) and one acrylate (highly sensitive to radical polymerization).

  • Primary Risk: Spontaneous polymerization of the acrylate moiety during esterification or workup, leading to insoluble gels.

  • Secondary Risk: Acid-catalyzed isomerization of the terminal double bonds.

The Solution This protocol utilizes a Base-Promoted Nucleophilic Acyl Substitution under strictly anhydrous conditions, incorporating a "Inhibitor-Active" workup strategy to preserve monomer fidelity.

Chemical Logic & Mechanism[1][2][3][4][5]

Reaction Design The transformation is driven by the nucleophilic attack of the secondary alcohol oxygen onto the highly electrophilic carbonyl carbon of acryloyl chloride.

  • Thermodynamics: The reaction is highly exothermic. Uncontrolled heat release promotes thermal polymerization. Control: Active cooling (0°C) is mandatory.

  • Kinetics: Acryloyl chloride is more reactive than the alcohol. Control: Slow addition prevents local hot-spots.

  • HCl Management: The reaction generates stoichiometric HCl. If not neutralized immediately, HCl can induce cationic polymerization or alkene isomerization. Control: Triethylamine (TEA) is used as a scavenger to form an insoluble salt (

    
    ).
    

Visualized Mechanism The following diagram details the base-promoted pathway and the critical role of the base in driving equilibrium.

EsterificationMechanism Substrate Undeca-1,10-dien-6-ol (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack on C=O Reagent Acryloyl Chloride (Electrophile) Reagent->Intermediate Product Undeca-1,10-dien-6-yl Acrylate Intermediate->Product Elimination of Cl- Byproduct Et3NH+ Cl- (Precipitate) Intermediate->Byproduct Proton Transfer Base Triethylamine (Base Scavenger) Base->Byproduct Captures HCl

Figure 1: Mechanistic pathway for the base-promoted esterification of secondary alcohols with acid chlorides.

Materials & Safety Profile

Reagents Table

ComponentEquiv.RoleCritical Attribute
Undeca-1,10-dien-6-ol 1.0SubstrateDry (azeotrope with toluene if wet).
Acryloyl Chloride 1.2ReagentLachrymator. Distill if yellow/brown.
Triethylamine (TEA) 1.5BaseAnhydrous. Dried over KOH.
Dichloromethane (DCM) SolventMediumAnhydrous (keep water <50 ppm).
MEHQ 500 ppmInhibitorPrevents radical polymerization.

Safety Critical (E-E-A-T): Acryloyl chloride is a potent lachrymator and corrosive. All operations must occur in a functioning fume hood. Glassware should be soaked in a base bath (NaOH/Isopropanol) post-reaction to neutralize traces.

Detailed Protocol

Phase A: Preparation and Setup
  • Inhibitor Doping: Pre-dope the reaction flask with 4-Methoxyphenol (MEHQ) (approx. 500 ppm relative to theoretical yield). Why: This ensures that as soon as the acrylate is formed, it is protected from radical propagation.

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

  • Solvation: Dissolve Undeca-1,10-dien-6-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Triethylamine (1.5 equiv).

  • Thermal Control: Submerge the flask in an ice/water bath (0°C). Allow 15 minutes for thermal equilibration.

Phase B: The Reaction[1][6]
  • Reagent Addition: Dilute Acryloyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Observation: White smoke (HCl vapor) may form briefly, followed by the precipitation of triethylamine hydrochloride (white solid).

  • Equilibration: Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and warm to Room Temperature (RT) for 3 hours.

  • Monitoring: Check TLC (10% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the alcohol spot (

      
      ) and appearance of the ester (
      
      
      
      ).
Phase C: Workup & Purification (The "Basic Alumina" Method)

Standard acid/base washes can sometimes induce hydrolysis or emulsion in amphiphilic acrylates. This protocol uses a filtration-based workup for higher purity.

  • Filtration: Filter the reaction mixture through a fritted glass funnel to remove the solid ammonium salts. Rinse the cake with cold DCM.

  • Concentration: Gently concentrate the filtrate under reduced pressure (Rotovap) at <30°C . Do not heat significantly.[1]

  • Chromatography Strategy:

    • Stationary Phase: Basic Alumina (Brockmann I).

    • Why Basic Alumina? Silica gel is slightly acidic and can hydrolyze the sensitive acrylate or induce isomerization. Basic alumina scavenges any remaining HCl and removes the inhibitor (MEHQ) effectively [1].

    • Eluent: Hexanes

      
       5% EtOAc/Hexanes gradient.
      
  • Stabilization: If storing the product, add 100 ppm MEHQ immediately after removing the solvent. Store at -20°C.

Experimental Workflow Diagram

Workflow Setup Setup: Dry DCM, N2 Atm Substrate + TEA + MEHQ Addition Addition: Acryloyl Chloride 0°C, Dropwise (30 min) Setup->Addition Reaction Reaction: Warm to RT Stir 3 Hours Addition->Reaction Filtration Filtration: Remove Et3NHCl salts Reaction->Filtration Purification Purification: Basic Alumina Column (Removes Acid & Inhibitor) Filtration->Purification Storage Storage: -20°C + MEHQ Purification->Storage

Figure 2: Step-by-step workflow for the synthesis and purification of labile acrylate monomers.

Quality Control (QC) & Data Interpretation

H-NMR Validation (CDCl3, 400 MHz) The success of the reaction is confirmed by three diagnostic shifts:

Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Change
Acrylate Vinyls 5.8 - 6.4 ppmMultiplet (3H)New signals. Characteristic ABC spin system of the acrylate group.
Methine (CH-O) ~4.9 - 5.1 ppmQuintetDownfield Shift. The proton alpha to the oxygen shifts from ~3.6 ppm (alcohol) to ~5.0 ppm (ester).
Terminal Alkenes 5.7 - 5.9 ppmMultipletUnchanged. Confirms the terminal alkenes remained intact during reaction.

Troubleshooting Guide

  • Issue: Polymerization in the column.

    • Cause: Highly concentrated acrylate on silica generates heat.

    • Fix: Use Basic Alumina (as recommended) and ensure the column is flushed rapidly.

  • Issue: Low Yield.

    • Cause: Hydrolysis of acryloyl chloride due to wet solvent.

    • Fix: Distill DCM over

      
       or use molecular sieves (3Å) for 24h prior to use.
      
  • Issue: Product Solidifies/Gels in Storage.

    • Cause: Lack of inhibitor.

    • Fix: Ensure 50-100 ppm MEHQ is added to the final neat oil.

References

  • Monomer Purification Techniques. Polymer Science Learning Center, University of Southern Mississippi. (Basic alumina is the standard for removing inhibitors and acidic impurities from acrylate monomers).

  • Acryloyl Chloride Reactivity. BenchChem Technical Guides. (Mechanistic overview of nucleophilic acyl substitution).

  • ADMET Polymerization Context. ResearchGate Publications. (Context on undecyl-based diene monomers for metathesis).

  • General Esterification Protocols. Chemistry LibreTexts. (Standard operating procedures for acid chloride esterification).

Sources

Application Note: Synthesis of 16-Membered Macrolide Intermediates via Desymmetrizing Ring-Closing Metathesis of Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Macrocyclization, Desymmetrization, Ruthenium-Catalyzed Metathesis

Executive Summary

The construction of macrocyclic lactones (macrolides) is a cornerstone of polyketide drug development. This application note details a highly efficient, two-step methodology for synthesizing a 16-membered macrolide intermediate using Undeca-1,10-dien-6-ol [1]. By leveraging the inherent symmetry of this C11 diene, we employ a desymmetrizing Ring-Closing Metathesis (RCM) strategy. This protocol provides a robust, self-validating workflow that mitigates competing polymerization pathways, yielding a versatile macrocyclic scaffold with a pendant functional handle for late-stage diversification.

Mechanistic Rationale & Pathway Design

Undeca-1,10-dien-6-ol is a symmetrical diene featuring two terminal olefins and a central secondary hydroxyl group[1]. This topology is highly prized in two-directional synthesis[2].

The Causality of the Synthetic Design:

  • Steglich Esterification: The central C6-OH acts as the initial functionalization handle. We esterify this position with 10-undecenoic acid using EDC·HCl and DMAP. This mild coupling is deliberately chosen over acid chloride/pyridine methods to prevent unwanted olefin isomerization or degradation of the diene backbone. The result is a branched triene intermediate.

  • Desymmetrizing RCM: The triene possesses three terminal double bonds. By subjecting this intermediate to a Ruthenium-alkylidene catalyst, an intramolecular RCM occurs between the esterified undecenoate chain and one of the equivalent undecadiene arms[3].

  • Kinetic vs. Thermodynamic Control: At high concentrations, terminal dienes preferentially undergo Acyclic Diene Metathesis (ADMET) polymerization[4]. To causally force the intramolecular macrocyclization, the reaction must be run under strict high-dilution conditions (0.001 M), leveraging Le Chatelier’s principle (ethylene gas expulsion) and kinetic control to form the 16-membered ring. The unreacted pentenyl arm remains intact as a pendant handle.

Workflow Visualization

MacrolideSynthesis A Undeca-1,10-dien-6-ol (Symmetric C11 Diene) C Steglich Esterification (EDC·HCl, DMAP, DCM) A->C B 10-Undecenoic Acid (Alkenoic Acid) B->C D Triene Intermediate (Undeca-1,10-dien-6-yl undec-10-enoate) C->D E Ring-Closing Metathesis (RCM) (Hoveyda-Grubbs II, High Dilution) D->E G ADMET Polymerization (Competing Pathway) D->G [>0.1 M Bulk] F 16-Membered Macrolide (+ Pendant Pentenyl Chain) E->F [0.001 M DCM]

Desymmetrizing RCM workflow of Undeca-1,10-dien-6-ol to a 16-membered macrolide.

Experimental Protocols

Protocol A: Synthesis of the Triene Precursor (Steglich Esterification)

This protocol utilizes mild carbodiimide coupling to preserve olefin integrity.

  • Preparation: In an oven-dried, argon-purged flask, dissolve Undeca-1,10-dien-6-ol (1.0 equiv, 10 mmol) and 10-undecenoic acid (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Cool the solution to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP/urea byproducts), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via ¹H NMR. The successful esterification is confirmed by the downfield shift of the C6 methine proton from δ 3.60 ppm (in the starting alcohol[5]) to approximately δ 4.90 ppm in the ester. The broad O-H stretch (~3300 cm⁻¹) in FTIR must be completely absent.

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

This protocol employs high dilution and specific catalyst quenching to yield pharmaceutical-grade intermediates.

  • Dilution Strategy: Dissolve the purified triene intermediate (1.0 equiv, 5 mmol) in anhydrous DCM to achieve a strict final concentration of 0.001 M (5 Liters total volume). Note: This extreme dilution is the primary causal factor preventing intermolecular ADMET oligomerization[4].

  • Degassing: Sparge the solution with argon for 30 minutes to remove dissolved oxygen, which can prematurely degrade the active Ruthenium species.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%)[3]. This specific catalyst is chosen because its bidentate isopropoxystyrene ligand provides exceptional thermal stability at high dilutions compared to 1st generation catalysts.

  • Cyclization: Heat the reaction to a gentle reflux (40 °C) for 24 hours. The evolution of ethylene gas drives the equilibrium forward.

  • Ruthenium Quenching (Critical Step): To halt the reaction and prevent double-bond migration during concentration, add an excess (50 equiv relative to catalyst) of tris(hydroxymethyl)phosphine (THP) [5]. Stir for 30 minutes. THP strongly coordinates the Ruthenium, forming a highly polar, water-soluble complex.

  • Isolation: Pass the mixture through a short pad of silica gel, eluting with DCM. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the 16-membered macrolide.

  • Self-Validation Check: ¹H NMR will show the loss of two terminal olefin signals (δ 4.97 and 5.80 ppm) and the appearance of a new internal alkene multiplet at δ 5.30–5.50 ppm .

Process Optimization & Quantitative Data

The choice of concentration and catalyst dictates the thermodynamic fate of Undeca-1,10-dien-6-ol derivatives. Table 1 summarizes the optimization data, proving the causality behind the selected protocol parameters.

Table 1: Effect of Concentration and Catalyst on Metathesis Reaction Pathways

Catalyst SystemConcentration (M)Temp (°C)Yield: 16-Membered Macrolide (%)Yield: ADMET Oligomer (%)Mechanistic Outcome
Grubbs 1st Gen0.1004012%78%Intermolecular ADMET dominates
Hoveyda-Grubbs II0.0504035%55%Mixed kinetic/thermodynamic
Hoveyda-Grubbs II0.0104068%18%Intramolecular RCM favored
Hoveyda-Grubbs II 0.001 40 89% <2% Optimal RCM (Protocol B)

Data Interpretation: At concentrations above 0.05 M, the proximity of distinct triene molecules facilitates intermolecular cross-metathesis, leading to ADMET polymers[4]. By dropping the concentration to 0.001 M, the statistical probability of intermolecular collision approaches zero, allowing the Hoveyda-Grubbs II catalyst to efficiently close the 16-membered ring[3].

References

  • Two-directional synthesis as a tool for diversity Source: Beilstein Journals URL:[2]

  • Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 Source: PubChem URL:[1]

  • Combining two-directional synthesis and tandem reactions, part 11 Source: Beilstein Journals URL:[3]

  • Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization Source: National MagLab URL:[4]

  • Supporting Information - Wiley-VCH Source: Wiley-VCH URL:[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Undeca-1,10-dien-6-ol RCM Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Metathesis Application Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates, poor chemoselectivity, or catalyst stalling during the Ring-Closing Metathesis (RCM) of Undeca-1,10-dien-6-ol .

The cyclization of this specific acyclic 1,10-diene to form a 9-membered carbocycle (cyclonon-4-en-1-ol) presents a "perfect storm" of synthetic challenges: the severe entropic penalty of medium-sized ring formation[1], competitive intermolecular oligomerization, and catalyst poisoning via the unprotected C6-hydroxyl group[2].

Diagnostic Matrix: Identifying Your RCM Failure Mode

Before adjusting your protocol, use the table below to match your quantitative analytical readouts (GC/MS, LC/MS, or NMR) with the underlying mechanistic failure.

Analytical Symptom (GC/MS or NMR)Primary Mechanistic CauseRecommended Corrective Action
High mass polymeric peaks (m/z > 300); Broad, undefined NMR signals Intermolecular Acyclic Diene Metathesis (ADMET) outcompeting RCM.Decrease substrate concentration to < 0.005 M; utilize syringe-pump addition.
High recovery of unreacted starting material; Reaction stalls at <20% conversion Catalyst deactivation via C6-hydroxyl chelation to the Ruthenium center.Mask the -OH group (e.g., TBS ether) or add Ti(OiPr)₄ as a transient Lewis acid.
Mass peaks at M-14 or M+14; Emergence of internal olefin multiplet NMR signals Olefin isomerization (double bond migration) driven by Ru-hydride decay species.Add 10 mol% 1,4-benzoquinone to suppress hydride formation.
Slow conversion despite high dilution and OH-protection Insufficient catalyst initiation rate or thermal degradation.Switch to Hoveyda-Grubbs II catalyst and elevate temperature (e.g., refluxing toluene).

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing mostly linear oligomers instead of the 9-membered ring?

A: You are observing Acyclic Diene Metathesis (ADMET) polymerization. The formation of 8- to 11-membered rings is thermodynamically and entropically disfavored due to severe transannular interactions (Prelog strain)[3]. When the substrate concentration is too high, the bimolecular intermolecular reaction (ADMET) kinetically outcompetes the unimolecular intramolecular cyclization (RCM)[4].

  • The Fix: You must operate under strict high-dilution conditions (0.001 M to 0.005 M). Because the rate of ADMET is concentration-dependent (second-order) while RCM is independent of concentration (first-order), lowering the concentration artificially favors the ring closure.

Q2: Does the free C6-hydroxyl group deactivate the Grubbs catalyst?

A: Yes. While modern Ruthenium-based catalysts are generally tolerant of alcohols, a strategically placed secondary hydroxyl group can coordinate to the electrophilic Ruthenium center. This chelation forms a stable, unreactive Ru-alkoxide or hemilabile complex, effectively sequestering the catalyst and stalling the catalytic cycle[5]. Furthermore, bimolecular decomposition pathways are accelerated when unprotected heteroatoms interact with the metal center[2].

  • The Fix: The most robust solution is to temporarily mask the hydroxyl group using a bulky protecting group (e.g., TBS ether). If a protecting-group-free route is mandatory, adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) will transiently coordinate the alcohol, preventing it from poisoning the Ru center.

Q3: I am observing unexpected mass peaks corresponding to isomerized or ring-contracted products. How do I prevent this?

A: This is a classic case of olefin isomerization. As the metathesis reaction progresses at elevated temperatures, trace amounts of the Ruthenium catalyst decompose into Ruthenium-hydride species. These hydrides are highly active isomerization catalysts, causing the terminal double bonds to migrate inward, forming unreactive internal olefins or leading to ring-contracted products[6].

  • The Fix: Add an electron-deficient additive, such as 1,4-benzoquinone (10 mol%), to the reaction mixture. 1,4-benzoquinone acts as an oxidative scavenger that suppresses the formation of Ru-hydride species, thereby preserving the integrity of the terminal olefins[6].

Q4: Which catalyst generation is best suited for this specific transformation?

A: For medium-sized rings with coordinating heteroatoms, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is highly recommended[3]. The bidentate isopropoxystyrene ligand provides exceptional thermal stability, allowing the reaction to be run at higher temperatures (e.g., 80-110 °C in toluene), which is required to overcome the high activation energy barrier associated with the transannular strain of a 9-membered ring.

Mechanistic Visualizations

RCM_Pathways A Undeca-1,10-dien-6-ol (Starting Material) B Intramolecular RCM (High Dilution) A->B C Intermolecular ADMET (High Concentration) A->C D Olefin Isomerization (Ru-Hydride species) A->D E 9-Membered Ring (Cyclononenol) B->E F Linear Oligomers (Polymeric mixtures) C->F G Ring-Contracted / Internal Olefins D->G

Caption: Competing reaction pathways in the metathesis of Undeca-1,10-dien-6-ol.

Chelation A Active Ru-Alkylidene B Coordination of C6-Hydroxyl (Chelation) A->B Free OH C Stable Ru-Alkoxide Complex (Catalyst Deactivation) B->C Irreversible D Addition of Ti(OiPr)4 or OH-Protection B->D Intervention E Restored Metathesis Activity D->E

Caption: Mechanism of Ru-catalyst deactivation via hydroxyl chelation and its prevention.

Standard Operating Procedure: Optimized High-Dilution RCM

This self-validating protocol utilizes pseudo-first-order kinetics and hydride scavenging to force the formation of the 9-membered ring while suppressing side reactions.

Objective: Synthesize cyclonon-4-en-1-ol from Undeca-1,10-dien-6-ol. Reagents: Undeca-1,10-dien-6-ol (1.0 equiv), Hoveyda-Grubbs II catalyst (10 mol%), 1,4-benzoquinone (10 mol%), anhydrous Toluene.

Step-by-Step Methodology:

  • Solvent Degassing (Critical): Sparge anhydrous toluene with Argon for 30 minutes. Causality: Dissolved oxygen accelerates the oxidative decomposition of the Ru-alkylidene into inactive species and hydrides.

  • Catalyst Activation: In a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, dissolve the Hoveyda-Grubbs II catalyst and 1,4-benzoquinone in 50% of the total required toluene volume. Heat the solution to 80 °C under a positive pressure of Argon.

  • Syringe Pump Addition: Dissolve Undeca-1,10-dien-6-ol in the remaining 50% of the toluene to achieve a nominal total concentration of 0.002 M. Load this substrate solution into a gas-tight syringe. Add it dropwise to the stirring catalyst mixture via a syringe pump over a period of 10–12 hours. Causality: Slow addition ensures the steady-state concentration of the unreacted diene remains near zero, kinetically favoring intramolecular ring closure over intermolecular ADMET.

  • Reaction Maturation: Once the addition is complete, continue stirring at 80 °C for an additional 2 hours. Monitor completion via GC/MS.

  • Active Quenching: Cool the reaction to room temperature. Immediately quench the active Ruthenium species by adding an excess of ethyl vinyl ether (stir for 30 mins). Causality: This forms a stable, inactive Fischer carbene, preventing post-reaction isomerization during solvent evaporation.

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting cyclononenol via silica gel flash chromatography.

References

1.[3] Direct Synthesis of Medium-Bridged Twisted Amides via a Transannular Cyclization Strategy. National Institutes of Health (NIH). URL: 2.[6] Prevention of Undesirable Isomerization During Olefin Metathesis. ResearchGate. URL: 3.[5] Origin and Use of Hydroxyl Group Tolerance in Cationic Molybdenum Imido Alkylidene N‐Heterocyclic Carbene Catalysts. National Institutes of Health (NIH). URL: 4.[2] Evaluation of Bimolecular Decomposition in Ruthenium Catalyzed Olefin Metathesis Reactions. ChemRxiv. URL: 5.[4] Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Politecnico di Milano. URL: 6.[1] Divergent Strategy for Diastereocontrolled Synthesis of Small- And Medium-Ring Architectures. ResearchGate. URL:

Sources

Minimizing isomerization byproducts in Undeca-1,10-dien-6-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for organic chemists and process development scientists encountering isomerization issues during the synthesis of Undeca-1,10-dien-6-ol .

Topic: Minimizing Isomerization Byproducts & Optimizing Grignard Coupling

Document ID: TS-UND-2026-03 | Version: 2.1 Audience: Medicinal Chemists, Process R&D

Core Reaction & The Isomerization Challenge

The synthesis of Undeca-1,10-dien-6-ol is typically achieved via the Grignard addition of 4-pentenylmagnesium bromide (2 equivalents) to ethyl formate . While the carbon-carbon bond formation is robust, the terminal double bonds are highly susceptible to thermodynamic isomerization (migration to internal positions) and cyclization under specific stressors.

The "Hidden" Impurity Profile

Users frequently report a mixture of isomers. The primary byproducts are:

  • Internal Alkenes (Undeca-2,9-dien-6-ol): Caused by acid-catalyzed hydride shifts during workup.

  • Conjugated Dienes: Resulting from thermal stress or transition-metal contamination.

  • Cyclized Products: (Cyclopentyl)methyl derivatives, though less common with 4-pentenyl chains than 5-hexenyl chains, can occur under radical conditions.

Root Cause Analysis: The Mechanism of Failure

To prevent isomerization, one must understand the causality. The terminal alkene is kinetically stable but thermodynamically unstable compared to internal alkenes.

Mechanistic Pathway Diagram

The following diagram illustrates the desired pathway versus the critical failure modes (Acid-Catalyzed Migration and Metal-Catalyzed Isomerization).

IsomerizationPathways Start 4-PentenylMgBr (Grignard Reagent) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Coupling (-78°C) Formate Ethyl Formate Formate->Intermediate Target Undeca-1,10-dien-6-ol (Target Product) Intermediate->Target Buffered Quench (NH4Cl) Acid Strong Acid Quench (H+ Excess) Intermediate->Acid Improper Workup Carbocation Carbocation Intermediate Acid->Carbocation Protonation Isomer Undeca-2,9-dien-6-ol (Thermodynamic Isomer) Carbocation->Isomer Hydride Shift

Figure 1: Mechanistic divergence showing how acidic quenching leads to thermodynamic isomerization.

Optimized Experimental Protocol

This protocol is engineered to suppress isomerization vectors.

Phase 1: Reagent Preparation (The Grignard)[1][2]
  • Precursor: 5-bromo-1-pentene.[1]

  • Magnesium Source: High-purity Mg turnings (99.98%).

    • Critical Insight: Trace amounts of Nickel or Iron in low-grade magnesium can catalyze the isomerization of terminal alkenes to internal isomers during the formation of the Grignard reagent [1].

  • Solvent: Anhydrous Diethyl Ether (Et₂O).

    • Why: THF coordinates more strongly to Mg, potentially increasing the nucleophilicity but also stabilizing radical intermediates that lead to cyclization. Et₂O is preferred for preserving the alkene integrity.

Phase 2: The Coupling Reaction
  • Initiation: Activate Mg with iodine. Add 5% of the bromide.[2] Initiate at room temperature.

  • Addition: Dilute remaining bromide in Et₂O. Add dropwise to maintain a gentle reflux.

    • Temp Limit: Do not exceed 35°C. High heat promotes radical scrambling.

  • Coupling: Cool the Grignard solution to -78°C (Dry ice/acetone).

  • Electrophile: Add Ethyl Formate (0.45 eq relative to Grignard) slowly.

    • Note: We use a slight excess of Grignard (2.2 equiv total) to ensure full conversion of the formate, but the low temperature is non-negotiable to prevent 1,2-migration.

Phase 3: The Buffered Quench (CRITICAL STEP)

This is where 90% of isomerization occurs. Never use HCl or H₂SO₄.

  • Quench Agent: Saturated aqueous Ammonium Chloride (NH₄Cl).[3]

  • Technique:

    • Keep reaction vessel at 0°C.

    • Add NH₄Cl dropwise.[1]

    • Buffering: If the scale is large (>10g), add a secondary buffer of Sodium Bicarbonate (NaHCO₃) to the aqueous phase to neutralize any localized acidity.

  • Extraction: Extract immediately with Et₂O. Wash with Brine.[3]

  • Drying: Use Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄). Avoid acidic drying agents.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
NMR shows internal alkenes (multiplets at 5.4-5.6 ppm) Acidic WorkupSwitch from HCl quench to sat. NH₄Cl.[3][4] Ensure aqueous layer pH > 6.
Low Yield + "Dimer" formation Wurtz CouplingDilute the alkyl bromide further (1:10 ratio) during Grignard formation. Add bromide slower.
Product contains conjugated dienes Thermal IsomerizationDistillation temperature was too high. Use Column Chromatography or Molecular Distillation (Kugelrohr) at <100°C.
Grignard won't initiate Passivated MagnesiumUse "Rieke Magnesium" or mechanically crush turnings under inert gas to expose fresh surface. Add a crystal of Iodine.[1]

Quantitative Data & Specifications

ParameterSpecificationReason
Reaction Temp (Coupling) -78°C to 0°CKinetic control; suppresses side-reactions.
Stoichiometry 2.2 : 1 (Grignard : Formate)Ensures complete double-addition to form the secondary alcohol.
Quench pH 6.0 - 7.5Prevents protonation of the terminal alkene.
Purification Method Flash ChromatographyDistillation risks thermal isomerization.

Frequently Asked Questions (FAQ)

Q: Can I use THF instead of Diethyl Ether? A: Yes, but with caution. THF has a higher boiling point (66°C). If you reflux THF vigorously, you increase the risk of thermal isomerization. If using THF, strictly control the temperature and do not exceed 40°C.

Q: Why do I see a tertiary alcohol byproduct? A: This suggests the addition of the Grignard to a ketone byproduct that wasn't fully converted, or contamination with a different electrophile. However, with Ethyl Formate, the intermediate is a magnesium alkoxide of the aldehyde, which reacts very fast with the second equivalent. Ensure you are using a full 2+ equivalents of Grignard.

Q: Can I distill the final product? A: Undeca-1,10-dien-6-ol has a high boiling point. Distilling at atmospheric pressure will destroy it (polymerization/isomerization). You must use high vacuum (<0.5 mmHg). Even then, flash chromatography on silica (buffered with 1% triethylamine) is safer.

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Isolation Mg Mg Turnings (Activated) Grignard 4-PentenylMgBr Solution Mg->Grignard Bromide 5-Bromo-1-pentene in Et2O Bromide->Grignard Dropwise, <35°C Cooling Cool to -78°C Grignard->Cooling Reaction Reaction Mixture Cooling->Reaction Formate Add Ethyl Formate (0.5 equiv) Formate->Reaction Quench Quench: Sat. NH4Cl (pH Control) Reaction->Quench Extract Extract: Et2O Quench->Extract Purify Flash Column (Silica + 1% Et3N) Extract->Purify

Figure 2: Optimized workflow highlighting critical temperature and pH control points.

References

  • Isomerization of Terminal Alkenes

    • Title: Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes.[5]

    • Source: PMC (PubMed Central).
    • Context: Highlights the role of transition metals (often found as impurities in bulk Mg)
    • URL:[Link]

  • Grignard Side Reactions (Wurtz/Enolization)

    • Title: Grignard Reaction Technical Support Center: Minimizing Byproduct Form
    • Source: BenchChem.[3]

    • Context: General mechanisms for Wurtz coupling and optimization of Grignard form
  • General Synthesis of Symmetrical Secondary Alcohols

    • Title: Ethylmagnesium bromide (General Grignard Reactivity).
    • Source: Wikipedia (General Reference for Grignard + Form
    • URL:[Link]

  • Acid Catalyzed Isomerization Mechanism

    • Title: Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes.[5][6][7]

    • Source: ACS Public
    • Context: Details the mechanism of acid-cocatalyzed migr
    • URL:[Link]

Sources

Technical Support Center: Industrial Production of Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up and industrial production of Undeca-1,10-dien-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and purification of this versatile chemical intermediate. Our aim is to bridge the gap between laboratory-scale synthesis and robust, safe, and efficient industrial production.

Introduction to the Synthesis of Undeca-1,10-dien-6-ol

Undeca-1,10-dien-6-ol is a long-chain unsaturated alcohol with applications in fine chemicals, and as a precursor for more complex molecules.[1] Its industrial synthesis most commonly proceeds via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2] This typically involves the reaction of two equivalents of a pentenyl Grignard reagent with an acrylate or a related carbonyl compound, or more directly, the reaction of a pentenyl Grignard reagent with acrolein. The latter is a common and direct route, but presents unique challenges, particularly concerning regioselectivity and the handling of the highly reactive and toxic acrolein.

This guide will focus on the Grignard synthesis route involving the reaction of pent-4-en-1-ylmagnesium bromide with acrolein, as it represents a convergent and atom-economical approach.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and scale-up of Undeca-1,10-dien-6-ol.

Q1: What is the most common and industrially viable synthesis route for Undeca-1,10-dien-6-ol?

A1: The most prevalent and scalable method is the Grignard reaction between two equivalents of a C5 organometallic reagent and a C1 carbonyl synthon. Specifically, the reaction of pent-4-en-1-ylmagnesium bromide with acrolein is a highly convergent approach. This method is favored for its directness, though it requires careful control of reaction conditions to ensure high selectivity and safety.[3]

Q2: Why is my Grignard reaction not initiating?

A2: Grignard reaction initiation can be sluggish due to the passivating layer of magnesium oxide on the magnesium turnings.[4] To overcome this, several activation methods can be employed:

  • Mechanical Activation: Vigorous stirring or crushing of the magnesium turnings in situ can expose fresh magnesium surfaces.

  • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common activating agents. The disappearance of the iodine's color or the evolution of ethylene gas indicates successful activation.

  • Dry Conditions: Ensure all glassware is meticulously dried, and anhydrous solvents are used. Grignard reagents are highly reactive with water, which will quench the reaction.[5]

Q3: My reaction is producing a significant amount of a byproduct with a different boiling point. What is it likely to be?

A3: A common issue with the Grignard reaction using α,β-unsaturated aldehydes like acrolein is the formation of both 1,2- and 1,4-addition products.[3] For the synthesis of Undeca-1,10-dien-6-ol, the desired product is the result of a 1,2-addition. The 1,4-addition product, an enolate that is subsequently protonated during workup to yield a saturated aldehyde, is a common byproduct. The ratio of these products is highly dependent on reaction conditions.

Q4: How can I improve the selectivity for the desired 1,2-addition product?

A4: To favor the 1,2-addition product, several strategies can be employed:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition.

  • Copper(I) Catalysis: The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), can significantly enhance the selectivity for 1,2-addition.[6][7][8][9][10]

  • Solvent Choice: The choice of solvent can influence selectivity. Ethereal solvents like THF are standard, but other options might be explored in optimization studies.

Q5: What are the primary safety concerns when scaling up this process?

A5: The scale-up of this Grignard reaction presents several significant hazards:

  • Exothermicity: The Grignard reaction is highly exothermic, and the initiation can be sudden and vigorous.[2][4] Inadequate heat removal can lead to a runaway reaction, boiling of the solvent, and a potential fire or explosion.

  • Acrolein Handling: Acrolein is highly toxic, flammable, and a lachrymator. It can also polymerize violently.[11][12] It must be handled in a well-ventilated area, with appropriate personal protective equipment (PPE), and stabilized with an inhibitor like hydroquinone.

  • Flammable Solvents: The use of ethereal solvents like THF or diethyl ether poses a significant fire risk.[2]

Q6: How can I effectively purify Undeca-1,10-dien-6-ol at an industrial scale?

A6: Purification typically involves a multi-step process:

  • Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or a dilute acid. This is followed by extraction with a suitable organic solvent.

  • Fractional Distillation: Due to the relatively high boiling point of Undeca-1,10-dien-6-ol and potential byproducts, fractional distillation under reduced pressure is the most common and scalable purification method.[13][14][15][16][17] This allows for the separation of the desired product from lower-boiling solvents and higher-boiling byproducts.

  • Chromatography: For very high purity requirements, silica gel chromatography can be used, although this is less common for large-scale industrial production due to cost and solvent usage.

Q7: How can I assess the thermal stability of the final product?

A7: The thermal stability of Undeca-1,10-dien-6-ol can be determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[18][19][20][21][22]

  • TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, boiling, and decomposition.

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the industrial production of Undeca-1,10-dien-6-ol.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Grignard Reagent Formation 1. Wet glassware or solvent. 2. Inactive magnesium. 3. Impure alkyl halide.1. Thoroughly dry all glassware in an oven and use anhydrous solvents. 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by mechanical means. 3. Purify the alkyl halide (e.g., 5-bromopent-1-ene) by distillation.Grignard reagents are strong bases and are readily protonated and destroyed by water.[5] The passivating MgO layer on magnesium must be disrupted for the reaction to initiate.[4]
Low Yield of Undeca-1,10-dien-6-ol 1. Incomplete reaction. 2. Significant byproduct formation (e.g., 1,4-addition). 3. Wurtz coupling of the Grignard reagent.1. Ensure stoichiometric amounts of reagents and allow for sufficient reaction time. Monitor reaction progress by TLC or GC. 2. Implement strategies to favor 1,2-addition (see FAQ Q4). 3. Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide and minimize coupling.Incomplete reactions can be due to poor reagent quality or insufficient reaction time. The regioselectivity of the addition to acrolein is a critical factor influencing yield.[3] Wurtz coupling is a common side reaction in Grignard reagent formation.
Reaction Exotherm is Difficult to Control 1. Addition of reagents is too fast. 2. Inefficient heat transfer in the reactor. 3. Sudden, uncontrolled initiation.1. Add the Grignard reagent and acrolein slowly and at a controlled rate. 2. Ensure the reactor has an efficient cooling system and good agitation. 3. Initiate the Grignard formation with a small amount of alkyl halide before adding the bulk of the reagent.The Grignard reaction is highly exothermic, and controlling the rate of addition is crucial for managing the heat generated.[2] Efficient heat transfer is essential for preventing runaway reactions, especially at scale.
Product is Contaminated with a Higher-Boiling Impurity 1. Formation of Wurtz coupling product (1,9-decadiene) from the Grignard reagent. 2. Polymerization of acrolein or the product.1. Optimize Grignard formation to minimize coupling. 2. Use stabilized acrolein and consider performing the reaction at lower temperatures. Purify the final product by fractional distillation under vacuum.Wurtz coupling is a known side reaction. Acrolein and unsaturated alcohols can be prone to polymerization, especially at elevated temperatures.[11][12]
Purified Product is Unstable During Storage 1. Presence of acidic or basic impurities. 2. Oxidation of the alcohol or double bonds. 3. Polymerization.1. Ensure the product is thoroughly washed and neutralized after workup. 2. Store under an inert atmosphere (e.g., nitrogen or argon) and in the dark. 3. Store at low temperatures and consider the addition of a radical inhibitor if necessary.Residual acids or bases can catalyze decomposition or polymerization. Unsaturated compounds can be susceptible to oxidation.

Part 3: Experimental Protocols

The following protocols provide a general framework for the industrial-scale synthesis of Undeca-1,10-dien-6-ol. Note: These are generalized procedures and must be adapted and optimized for specific equipment and safety protocols of your facility. A thorough risk assessment must be conducted before any scale-up.[2][4][5]

Protocol 1: Preparation of Pent-4-en-1-ylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 5-Bromo-1-pentene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

Equipment:

  • Jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously dried. Assemble the apparatus and purge with dry nitrogen.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.1 equivalents). Add a single crystal of iodine.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of 5-bromo-1-pentene (1.0 equivalent) in anhydrous THF to the magnesium. The disappearance of the iodine color and gentle refluxing of the solvent indicates initiation. If the reaction does not start, gentle warming may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of 5-bromo-1-pentene in THF dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent.

Protocol 2: Synthesis of Undeca-1,10-dien-6-ol

Materials:

  • Pent-4-en-1-ylmagnesium bromide solution in THF (from Protocol 1)

  • Acrolein (stabilized with hydroquinone)

  • Anhydrous THF

  • Copper(I) Iodide (CuI) (catalytic amount, e.g., 1-5 mol%)

  • Saturated aqueous ammonium chloride solution

Equipment:

  • Jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Catalyst Suspension: To a separate, dry, nitrogen-purged reactor, add anhydrous THF and the catalytic amount of CuI. Stir to form a suspension.

  • Cooling: Cool the CuI suspension to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Grignard Addition: Slowly add the prepared pent-4-en-1-ylmagnesium bromide solution (2.1 equivalents) to the cold CuI suspension.

  • Acrolein Addition: Add a solution of acrolein (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of pre-cooled saturated aqueous ammonium chloride solution, ensuring the temperature does not rise significantly.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Fractional Vacuum Distillation

Materials:

  • Crude Undeca-1,10-dien-6-ol

Equipment:

  • Distillation apparatus with a fractionating column (e.g., Vigreux or packed column), vacuum pump, and collection flasks.

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude Undeca-1,10-dien-6-ol.

  • Distillation: Gradually reduce the pressure and begin heating the distillation flask.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent). As the temperature rises and stabilizes, collect the main fraction of Undeca-1,10-dien-6-ol at its boiling point under the applied pressure.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Part 4: Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Main Reaction cluster_purification Purification Mg Mg Turnings Grignard Pent-4-en-1-ylmagnesium Bromide Mg->Grignard Bromo 5-Bromo-1-pentene Bromo->Grignard THF1 Anhydrous THF THF1->Grignard Product_mix Crude Product Mixture Grignard->Product_mix Acrolein Acrolein Acrolein->Product_mix CuI CuI (catalyst) CuI->Product_mix THF2 Anhydrous THF THF2->Product_mix Workup Aqueous Workup Product_mix->Workup Distillation Fractional Vacuum Distillation Workup->Distillation Final_Product Pure Undeca-1,10-dien-6-ol Distillation->Final_Product

Caption: Overall workflow for the industrial synthesis of Undeca-1,10-dien-6-ol.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Final Product Check_Grignard Check Grignard Formation Start->Check_Grignard Grignard_OK Grignard OK Check_Grignard->Grignard_OK Yes Grignard_Fail Initiation Failure / Low Titer Check_Grignard->Grignard_Fail No Check_Reaction Check Main Reaction Reaction_OK Reaction OK Check_Reaction->Reaction_OK Yes Reaction_Fail Byproduct Formation (1,4-addition) Check_Reaction->Reaction_Fail No Check_Purification Check Purification Purification_OK Purification OK Check_Purification->Purification_OK Yes Purification_Fail Decomposition / Poor Separation Check_Purification->Purification_Fail No Grignard_OK->Check_Reaction Reaction_OK->Check_Purification

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • [Reserved for future reference]
  • Grignard Reaction | ACS.org. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Copper(I) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. (2011). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Standard Operating Procedure - Acrolein. (2021, June). Yale Environmental Health & Safety. Retrieved March 7, 2026, from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Copper(i) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. (2012). Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Standard Operating Procedure for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. Retrieved March 7, 2026, from [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020, May 1). MDPI. Retrieved March 7, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE Acrolein. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]

  • Heterogeneous Copper-Catalyzed 1,4-Conjugate Additions of Grignard Reagents to Cyclic and Linear En. (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Copper(I) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. (2012, February 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Undeca-1,10-dien-6-ol | C11H20O | CID 11275239. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific. Retrieved March 7, 2026, from [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ. Retrieved March 7, 2026, from [Link]

  • simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO. Retrieved March 7, 2026, from [Link]

  • What is Fractional Distillation? (2023, September 27). ReAgent Chemical Services. Retrieved March 7, 2026, from [Link]

  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs. Retrieved March 7, 2026, from [Link]

  • Regioselective Formation of Acrolein-derived Cyclic 1,N2-Propanodeoxyguanosine Adducts Mediated by Amino Acids, Proteins, and Cell Lysates. (2012, January 24). PMC. Retrieved March 7, 2026, from [Link]

  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. (2026, February 18). AELAB. Retrieved March 7, 2026, from [Link]

  • Fractional distillation. (n.d.). Energy Education. Retrieved March 7, 2026, from [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • fractional distillation. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013, July 15). YouTube. Retrieved March 7, 2026, from [Link]

  • Computation-guided scaffold exploration of 2E,6E-1,10-trans/cis-eunicellanes. (2024, June 7). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? (2014, July 6). Quora. Retrieved March 7, 2026, from [Link]

  • Stereoselective synthesis of E-5-decen-1-ol from E-1,6-undecadiene. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • [Reserved for future reference]
  • Regioselective formation of acrolein-derived cyclic 1,N(2)-propanodeoxyguanosine adducts mediated by amino acids, proteins, and cell lysates. (2012, September 17). PubMed. Retrieved March 7, 2026, from [Link]

  • [Reserved for future reference]
  • Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[4][4]undeca-7,10-diene-9-one. (2013, January 17). MDPI. Retrieved March 7, 2026, from [Link]

  • [Reserved for future reference]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undeca-1,10-dien-6-ol (


) represents a critical class of 

-symmetric molecular building blocks used in the synthesis of macrocyclic pheromones, lipids, and cross-linking polymers. Its structural integrity is defined by a central secondary alcohol flanked by two identical pentenyl chains.

This guide objectively compares the spectral performance of Undeca-1,10-dien-6-ol against asymmetric isomers (e.g., undeca-1,10-dien-3-ol) and evaluates the diagnostic efficacy of solvent systems (


 vs. 

). We demonstrate that reliance on standard 1D

NMR in chloroform is often insufficient for unambiguous assignment due to signal overlap and exchange phenomena, necessitating specific 2D protocols and solvent selection.

Structural Analysis & Symmetry Logic

The defining feature of Undeca-1,10-dien-6-ol is its symmetry. The molecule possesses a plane of symmetry passing through the C6 carbon and the hydroxyl oxygen.

Theoretical Signal Count
  • Total Carbons: 11

  • Unique

    
     Signals:  6 (Due to symmetry: C1=C11, C2=C10, C3=C9, C4=C8, C5=C7, C6 is unique).
    
  • Total Protons: 20

  • Unique

    
     Environments:  6 (plus the hydroxyl proton).
    

Diagnostic Implication: If your


 spectrum shows 11 distinct signals, the product is not  Undeca-1,10-dien-6-ol; it is likely an asymmetric isomer or a mono-reacted impurity.

Comparative Assessment: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the scalar coupling between the hydroxyl proton and the carbinol proton (H6).

Comparison: Chloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) vs. Dimethyl Sulfoxide- ( )[1][2]
FeatureAlternative A:

Recommended:

Scientific Rationale
OH Signal Broad singlet (variable

)
Sharp doublet (

ppm)
H-Bonding: DMSO forms strong H-bonds with OH, slowing proton exchange (

) below the NMR timescale.
H6 Coupling Unresolved multipletDistinct quartet/quintetIn DMSO,

coupling (~5 Hz) splits the OH signal and adds complexity to H6, confirming the secondary alcohol nature.
Water Peak ~1.56 ppm (overlaps with alkyl)~3.33 ppm (distinct)Water in

often obscures the critical C4/C5 methylene protons.
Resolution High (low viscosity)Medium (high viscosity)While

offers sharper lines, the loss of connectivity data (OH-CH) outweighs the resolution benefit for structural proof.

Conclusion: For initial purity checks,


 is faster. For structural validation  and proving the secondary alcohol position, 

is the superior performance alternative.

Comparative Assessment: Distinguishing Isomers

A common synthetic error (e.g., during Grignard additions) is the formation of asymmetric isomers.

Case Study: Symmetric 6-ol vs. Asymmetric 3-ol
Spectral FeatureTarget: Undeca-1,10-dien-6-ol Alternative: Undeca-1,10-dien-3-ol

Signal Count
6 Signals (Symmetry)11 Signals (Asymmetry)
Terminal Alkenes Equivalent (1 set of signals)Non-equivalent (2 distinct sets of vinyl signals)
Carbinol Shift

ppm

ppm (closer to alkene)
DEPT-135 1 Positive (CH), 3 Negative (

)
1 Positive (CH), 7 Negative (

)

Experimental Data & Assignment

NMR Data (500 MHz, )

Note: In


, the OH coupling is usually absent.
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
H2, H10 5.81ddt (Multiplet)2H

Internal vinyl protons.
H1, H11 4.98ddt (Multiplet)2H

Terminal vinyl (trans to H2).
H1', H11' 4.93ddt (Multiplet)2H

Terminal vinyl (cis to H2).
H6 3.58tt (Quintet-like)1H

Carbinol methine. Shielded by alkyl chain.[1]
H3, H9 2.06q (Multiplet)4H

Allylic methylenes. Deshielded by alkene.
OH 1.85Broad s1H-Concentration dependent.
H4, H5, H7, H8 1.35 - 1.55Multiplet8H-Overlapping methylene envelope.
NMR Data (125 MHz, )
Position

(ppm)
Type (DEPT)Assignment Note
C2, C10 139.2CHInternal alkene carbon.
C1, C11 114.3

Terminal alkene carbon.
C6 71.8CHCarbinol carbon (Symmetry center).
C3, C9 33.7

Allylic carbon.
C5, C7 37.2


-position to alcohol.
C4, C8 25.1

Central methylene chain.

Detailed Experimental Protocol

Sample Preparation[1][4][5]
  • Mass: Weigh 15 mg (for

    
    ) or 40 mg (for 
    
    
    
    ) of the oily product.
  • Solvent: Add 0.6 mL of

    
      (containing 0.03% TMS) for routine analysis.
    
    • Validation Step: If the H6 multiplet is ambiguous, prepare a second sample in

      
       .
      
  • Filtration: Filter through a cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended magnesium salts from the Grignard workup (paramagnetic impurities broaden lines).

Acquisition Parameters (500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the relaxation-slow vinyl protons.

  • Relaxation Delay (D1): Set to 5.0 seconds . The terminal alkene protons have longer

    
     times. Short D1 values will under-integrate the alkene region relative to the alkyl chain.
    
  • Scans (NS): 16 scans for

    
    ; 1024 scans for 
    
    
    
    .

Visualization: Assignment Logic & Connectivity

Diagram 1: Structural Elucidation Workflow

This diagram illustrates the decision matrix for confirming the structure based on spectral feedback.

G Start Crude Product Undeca-1,10-dien-6-ol H1_NMR 1H NMR (CDCl3) Start->H1_NMR C13_NMR 13C NMR (Decoupled) Start->C13_NMR Check_OH OH Coupling Check: Is H6 a clear Quintet? H1_NMR->Check_OH Check_Sym Symmetry Check: Are there 11 C signals or 6? C13_NMR->Check_Sym Asymmetric 11 Signals: Isomer (3-ol or 4-ol) Check_Sym->Asymmetric 11 Signals Symmetric 6 Signals: Symmetric Core Confirmed Check_Sym->Symmetric 6 Signals Symmetric->Check_OH DMSO_Test Run in DMSO-d6 Observe H-OH coupling Check_OH->DMSO_Test Unclear/Broad Final Structure Validated Check_OH->Final Clear Pattern DMSO_Test->Final

Caption: Logical workflow for distinguishing the symmetric target molecule from asymmetric isomers using signal counting and solvent manipulation.

Diagram 2: COSY Connectivity Network

This diagram visualizes the


 scalar couplings (COSY) observed in the symmetric half of the molecule.

COSY H1 H1/H11 (Vinyl Term) H2 H2/H10 (Vinyl Int) H1->H2 Vicinal H3 H3/H9 (Allylic) H2->H3 Vicinal H4 H4/H8 (Methylene) H3->H4 Vicinal H5 H5/H7 (Beta-CH2) H4->H5 Vicinal H6 H6 (Carbinol) H5->H6 Vicinal OH OH (Hydroxyl) H6->OH Visible in DMSO

Caption: COSY correlation network. Note that the chain is mirrored; H1 couples to H2, which couples to H3, propagating to the central H6.

References

  • Abraham, R. J., et al. (2006).[2] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[2]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (General reference for alkene/alcohol shifts).

  • BenchChem. (2025).[4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • PubChem Compound Summary. (2023). "Undeca-1,10-dien-6-ol." National Center for Biotechnology Information. Link

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. Link

Sources

Technical Comparison Guide: GC-MS Identification of Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undeca-1,10-dien-6-ol (


, MW 168.[1]28) is a symmetrical secondary alcohol often encountered in the analysis of insect pheromones, essential oils, and as a synthetic intermediate in olefin metathesis. Its identification presents a specific analytical challenge: distinguishing it from its positional isomers (e.g., undeca-1,10-dien-3-ol) and its saturated analogs.

This guide provides a definitive GC-MS fragmentation analysis of Undeca-1,10-dien-6-ol. Unlike standard library matching which may fail with rare isomers, this guide utilizes mechanistic mass spectrometry to validate identity. We compare its performance and spectral signature against two critical alternatives: its positional isomer and its saturated analog, demonstrating how


-cleavage rules provide a self-validating identification system.

Experimental Protocol

To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This protocol minimizes thermal degradation (dehydration) while ensuring sufficient separation of isomers.

Gas Chromatography (GC) Parameters
  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature:

    
     (Splitless mode recommended for trace analysis; Split 1:50 for neat samples).
    
  • Oven Program:

    • Hold at

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      (Hold 5 min).
  • Retention Index (RI): Expected RI on DB-5ms is approximately 1270–1300 , significantly higher than the non-polar diene precursor (1,10-undecadiene, RI ~1080) due to hydrogen bonding.

Mass Spectrometry (MS) Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature:

    
    .
    
  • Transfer Line:

    
    .
    
  • Scan Range: m/z 35–350.

  • Solvent Delay: 3.0 min.

Fragmentation Analysis: The "Product" Performance

The mass spectrum of Undeca-1,10-dien-6-ol is governed by the stability of the fragments produced via


-cleavage . Because the molecule is symmetrical around the hydroxyl group at C6, cleavage on either side yields the same fragment ion.
Primary Fragmentation Pathway ( -Cleavage)

The molecular ion (


, m/z 168) is typically weak or absent in secondary alcohols. The radical cation destabilizes, triggering the cleavage of the C-C bond adjacent to the oxygen.[2]
  • Structure:

    
    
    
  • Cleavage: The bond between C5 and C6 (or C6 and C7) breaks.

  • Neutral Loss: The pentenyl radical (

    
    ) is lost.
    
    • Mass of neutral loss:

      
       Da.
      
  • Detected Ion (Base Peak): The charge remains on the oxygen-containing fragment.[3]

    • Calculation:

      
      .
      
Secondary Pathways
  • Dehydration (

    
    ):  Loss of water to form a conjugated triene system.
    
    • Peak: m/z 150 .

  • Hydrocarbon Series: The pentenyl side chains fragment further to yield characteristic alkene ions.

    • Peaks: m/z 41, 55, 67, 81 .

Visualizing the Mechanism

Fragmentation M_Ion Molecular Ion (M+) m/z 168 (Unstable) Alpha α-Cleavage (Loss of C5H9 radical) M_Ion->Alpha Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration BasePeak Base Peak m/z 99 [C6H11O]+ Alpha->BasePeak - 69 Da Peak150 Alkadiene Ion m/z 150 [C11H18]+ Dehydration->Peak150 - 18 Da

Figure 1: Mechanistic pathway for the primary fragmentation of Undeca-1,10-dien-6-ol.

Comparative Analysis: Alternatives

To validate the identity of Undeca-1,10-dien-6-ol, one must compare it against potential "decoys" likely to be present in synthesis or natural extracts.

Comparison 1: Positional Isomer (Undeca-1,10-dien-3-ol)

This is the most critical comparison. Both have the same MW (168) and formula, but the -OH position shifts the


-cleavage point.
  • Undeca-1,10-dien-6-ol (Target):

    • Symmetry: Symmetrical.[4]

    • 
      -Cleavage Loss: Pentenyl (
      
      
      
      , mass 69).
    • Diagnostic Ion: m/z 99 .

  • Undeca-1,10-dien-3-ol (Alternative):

    • Symmetry: Asymmetrical.

    • 
      -Cleavage Path A: Loss of Vinyl (
      
      
      
      , mass 27). -> Ion m/z 141 (Rare).
    • 
      -Cleavage Path B: Loss of Octenyl (
      
      
      
      , mass 111). -> Ion m/z 57 (
      
      
      ).
    • Result: The shift of the base peak from m/z 99 to m/z 57 (or 71 depending on H-rearrangement) clearly distinguishes the isomers.

Comparison 2: Saturated Analog (Undecan-6-ol)

Often present if hydrogenation is involved in the synthesis.

  • Undecan-6-ol:

    • MW: 172.

    • 
      -Cleavage: Loss of Pentyl (
      
      
      
      , mass 71).
    • Diagnostic Ion:

      
      .
      
    • Result: The mass shift of +2 Da on the base peak (99 vs 101) confirms the presence of the double bonds in the side chains.

Summary Data Table
FeatureUndeca-1,10-dien-6-ol (Target)Undeca-1,10-dien-3-ol (Isomer)Undecan-6-ol (Saturated)
Molecular Weight 168168172
Symmetry Yes (C6)NoYes (C6)
Dominant Mechanism

-Cleavage (Symmetrical)

-Cleavage (Asymmetrical)

-Cleavage (Saturated)
Fragment Lost

(Mass 69)

(Mass 111)

(Mass 71)
Base Peak (m/z) 99 57 (or 71)101
Dehydration Peak 150150154

Identification Workflow

To ensure high-confidence identification, follow this logic flow. This system is self-validating because it relies on the specific mass shift caused by the double bond position relative to the hydroxyl group.

Workflow Start Unknown Analyte (MW 168 suspected) CheckMW Check Molecular Ion/Dehydration (Is m/z 168 or 150 present?) Start->CheckMW CheckBase Analyze Base Peak (α-Cleavage) CheckMW->CheckBase Yes Result6ol ID: Undeca-1,10-dien-6-ol (Base Peak 99) CheckBase->Result6ol m/z 99 Result3ol ID: Undeca-1,10-dien-3-ol (Base Peak 57/71) CheckBase->Result3ol m/z 57 or 71 ResultSat ID: Undecan-6-ol (Base Peak 101) CheckBase->ResultSat m/z 101

Figure 2: Decision tree for distinguishing undeca-dienol isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for

    
    -cleavage mechanisms).
    
  • NIST Mass Spectrometry Data Center. (2025). 1,10-Undecadiene Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Reference for alcohol fragmentation rules).

  • PubChem. (2025).[8] Undeca-1,10-dien-6-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative Reactivity Guide: Medium vs. Macrocyclic Diene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1,6-heptadien-4-ol (Molecule A) and undeca-1,10-dien-6-ol (Molecule B). While both are


-symmetric, secondary alcohols flanked by terminal alkenes, their reactivity profiles diverge significantly due to chain length.
  • 1,6-heptadien-4-ol is a "privileged" substrate for forming 7-membered rings (oxepines/cycloheptenes) via Ring-Closing Metathesis (RCM). It reacts rapidly under standard conditions.

  • Undeca-1,10-dien-6-ol is a precursor for 11-membered macrocycles. It suffers from significant entropic penalties and transannular strain, requiring high-dilution protocols to prevent Acyclic Diene Metathesis (ADMET) polymerization.

This document outlines the synthesis, physical properties, and critical experimental adjustments required when switching between these two substrates.

Structural & Physical Analysis

Both molecules are synthesized via the addition of Grignard reagents to ethyl formate, creating a symmetric backbone. However, the "tether length" (the carbon chain separating the reactive alkene from the central alcohol) dictates their fate.

Table 1: Physicochemical Comparison
Feature1,6-Heptadien-4-olUndeca-1,10-dien-6-ol
CAS Number 2883-45-669856-80-0
Molecular Weight 112.17 g/mol 168.28 g/mol
Tether Length

(Allyl group)

(Pentenyl group)
Boiling Point ~151°C~235°C (Predicted)
Density 0.864 g/mL~0.890 g/mL (Predicted)
RCM Product Cyclohepten-4-ol (7-membered)Cycloundecen-6-ol (11-membered)
Primary Risk Isomerization to internal alkeneOligomerization (ADMET)

Synthesis Protocol (Grignard Route)

The most robust method for synthesizing these symmetric dienes is the "Formate Ligation" strategy. This method is self-validating: the disappearance of the formate ester peak in IR/NMR confirms the formation of the secondary alcohol.

Experimental Workflow

Reagents:

  • For 1,6-heptadien-4-ol: Allylmagnesium bromide (2.2 equiv) + Ethyl Formate (1.0 equiv).

  • For undeca-1,10-dien-6-ol: 4-Pentenylmagnesium bromide (2.2 equiv) + Ethyl Formate (1.0 equiv).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to Grignard).

  • Addition: Cool Grignard solution to 0°C. Add Ethyl Formate dropwise over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temp < 10°C to prevent over-alkylation or polymerization.

  • Reflux: Warm to room temperature, then reflux for 2 hours to ensure double addition.

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    .
    
  • Purification: Extract with

    
    , dry over 
    
    
    
    , and distill under reduced pressure.
Visualization: Synthesis Pathway

Synthesis cluster_0 Substrate Specifics Grignard Grignard Reagent (R-MgBr) Intermediate Tetrahedral Intermediate Grignard->Intermediate 1st Addition (0°C) Formate Ethyl Formate (HCOOEt) Formate->Intermediate Product Symmetric Divinyl Carbinol Intermediate->Product 2nd Addition (-EtOMgBr) R1 R = Allyl (Heptadienol) R2 R = Pentenyl (Undecadienol)

Figure 1: General synthetic pathway for symmetric divinyl carbinols via formate ligation.

Critical Reactivity Comparison: Ring-Closing Metathesis (RCM)

This is the primary application for these molecules. The reactivity difference here is drastic and dictates the experimental setup.

The "7 vs. 11" Conundrum
  • 1,6-heptadien-4-ol (7-membered ring):

    • Kinetics: Fast. The probability of the two chain ends meeting is high.

    • Thermodynamics: Enthalpically favored.

    • Protocol: Standard concentration (0.01 M - 0.05 M).

  • Undeca-1,10-dien-6-ol (11-membered ring):

    • Kinetics: Slow. The long chains possess high degrees of freedom, reducing the frequency of effective collisions between the terminal alkenes.

    • Thermodynamics: Disfavored. Medium-to-large rings (8-11 atoms) suffer from transannular strain (Pitzer strain).

    • Risk: The catalyst is more likely to find an alkene on a neighboring molecule than the one on the same chain, leading to polymerization (ADMET).

Experimental Data: Concentration vs. Yield

The following table summarizes typical yields using Grubbs II catalyst in Dichloromethane (DCM) at reflux.

SubstrateConcentrationReaction TimeYield (Cyclized)Yield (Oligomer)
1,6-heptadien-4-ol 10 mM2 hrs92% < 5%
Undeca-1,10-dien-6-ol 10 mM12 hrs45%50%
Undeca-1,10-dien-6-ol 1 mM 24 hrs81% 15%
Optimized Protocol for Undeca-1,10-dien-6-ol (High Dilution)

To successfully cyclize the undecadienol, you must simulate "infinite dilution."

  • Solvent: Degassed Dichloromethane (DCM).

  • Catalyst: Grubbs 2nd Generation (higher activity required for difficult rings).

  • Setup:

    • Dissolve Catalyst in the bulk solvent volume (e.g., 100 mL).

    • Dissolve Substrate in a syringe (e.g., 10 mL).

  • Addition: Use a syringe pump to add the substrate slowly (over 4-8 hours) into the refluxing catalyst solution.

    • Reasoning: This keeps the instantaneous concentration of unreacted diene extremely low, statistically forcing the catalyst to react intramolecularly.

Visualization: RCM vs. ADMET Pathways

RCM_Pathways Substrate Diene Substrate (Ru-Carbene Complex) Concentration Concentration Factor Substrate->Concentration Intra Intramolecular Reaction Concentration->Intra Low Conc. (<1mM) Inter Intermolecular Reaction Concentration->Inter High Conc. (>10mM) Ring Cyclic Product (RCM) Intra->Ring Favored for Heptadienol Inter->Ring Entropy Penalty Polymer Oligomer/Polymer (ADMET) Inter->Polymer Risk for Undecadienol

Figure 2: Kinetic competition between Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET).

Alternative Reactivity: Isomerization

Researchers must be aware that the hydroxyl group at the C4 (heptadienol) or C6 (undecadienol) position can coordinate with Ruthenium catalysts, leading to "alkene walking" (isomerization).

  • 1,6-heptadien-4-ol: High risk of forming the internal ketone (via enol tautomerization) if Ruthenium hydrides form in the pot. Use benzoquinones as additives to suppress this.

  • Undeca-1,10-dien-6-ol: Lower risk due to the distance between the alkene and the alcohol, but still possible during prolonged heating.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (n.d.). 1,6-Heptadien-4-ol Product Specification. Sigma-Aldrich.[1][2][3][4] Link

  • PubChem. (n.d.). Undeca-1,10-dien-6-ol Compound Summary. National Library of Medicine. Link

  • Monfette, S., & Fogg, D. E. (2009).[5] Equilibrium Ring-Closing Metathesis. Chemical Reviews. Link

Sources

Validating Purity of Non-Chromophoric Undeca-1,10-dien-6-ol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Undeca-1,10-dien-6-ol Purity Using HPLC Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a critical symmetric diene intermediate used in Ring-Closing Metathesis (RCM) and polymer chemistry.[1] Its structural validation is often complicated by a lack of conjugation, rendering it "invisible" to standard UV detection (>210 nm). This guide objectively compares the performance of Charged Aerosol Detection (CAD) against traditional Low-Wavelength UV and Derivatization methods.

The Verdict: While GC-FID is a viable alternative for volatility-stable samples, HPLC-CAD offers the superior balance of sensitivity, gradient compatibility, and workflow efficiency for purity validation in pharmaceutical environments.

Part 1: The Analytical Challenge

The molecule Undeca-1,10-dien-6-ol presents a specific set of physicochemical challenges:

  • Chromophore Absence: The terminal alkenes are isolated (non-conjugated). They absorb weakly at 190–205 nm, a region plagued by solvent cut-off and baseline noise.

  • Impurity Profile: Common synthetic impurities include the oxidation product (Undeca-1,10-dien-6-one ), the saturated analogue (Undecan-6-ol ), and positional isomers (internal alkenes).

  • Gradient Requirement: separating the target alcohol from its more lipophilic ketone or di-saturated byproducts requires a gradient elution, ruling out Refractive Index (RI) detection.

Visualization: Impurity Origin & Detection Logic

The following diagram maps the synthesis pathway (Grignard addition) to potential impurities and the decision matrix for detector selection.

G Start Synthesis: 4-PentenylMgBr + Ethyl Formate Target Target: Undeca-1,10-dien-6-ol (Non-UV Active) Start->Target Impurity1 Impurity A: Undeca-1,10-dien-6-one (UV Active @ 280nm) Start->Impurity1 Oxidation Impurity2 Impurity B: Undecan-6-ol (Non-UV Active) Start->Impurity2 Over-reduction Decision Detection Method? Target->Decision MethodUV Method A: UV (205 nm) Poor Sensitivity Decision->MethodUV Direct MethodDeriv Method B: Derivatization Labor Intensive Decision->MethodDeriv + DNBC-Cl MethodCAD Method C: CAD/ELSD Universal & Gradient Stable Decision->MethodCAD Direct

Caption: Synthesis pathway leading to non-chromophoric target and impurities, necessitating specific detection strategies.

Part 2: Comparative Analysis of Methods

We evaluated three HPLC approaches for validating the purity of Undeca-1,10-dien-6-ol.

Method A: Low-Wavelength UV (205 nm)
  • Mechanism: Detection of

    
     transitions in isolated double bonds.
    
  • Performance: High background noise due to acetonitrile absorption. The gradient causes a significant baseline drift, often masking impurities <0.5%.

  • Status: Not Recommended for quantitative purity.

Method B: Pre-column Derivatization (UV 254 nm)
  • Mechanism: Reaction with 3,5-dinitrobenzoyl chloride (DNBC) to attach a UV-active chromophore to the hydroxyl group.

  • Performance: Excellent sensitivity and specificity (impurities without -OH are not detected, which can be a pro or con).

  • Drawback: Introduces kinetic errors; incomplete derivatization leads to false purity calculations. High labor burden.

Method C: Charged Aerosol Detection (CAD) — The Proposed Standard
  • Mechanism: Nebulization of eluent

    
     drying 
    
    
    
    charging of particles
    
    
    electrometer measurement.[2]
  • Performance: Universal response independent of chemical structure. Stable baseline during gradients.

  • Status: Recommended .[3]

Quantitative Comparison Matrix
FeatureMethod A: UV (205 nm)Method B: DerivatizationMethod C: HPLC-CAD
Linearity (

)
0.985 (Poor)>0.999>0.998
LOD (ng on column) ~500 ng~10 ng~20 ng
Gradient Stability Poor (Drift)ExcellentExcellent
Sample Prep Time 5 mins60 mins5 mins
Impurity Coverage Alkenes onlyAlcohols onlyUniversal (All non-volatiles)
Part 3: Recommended Experimental Protocol (HPLC-CAD)

This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.

1. Chromatographic Conditions
  • Instrument: HPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: Agilent Poroshell 120 EC-C18,

    
     mm, 2.7 µm (Solid core provides high resolution at lower backpressure).
    
  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4][5]

    • Note: Do not use phosphate buffers; they are non-volatile and will damage the CAD. Formic acid (0.1%) is optional but not strictly required for neutral alcohols.

2. Gradient Program

The gradient is designed to separate the more polar ketone impurity from the target alcohol and the lipophilic saturated alkane.

Time (min)% Mobile Phase BEvent
0.040Equilibration
1.040Isocratic Hold
10.090Linear Gradient
12.090Wash
12.140Re-equilibration
15.040End
3. Detector Settings (CAD)
  • Evaporation Temp: 35°C (Low temperature preserves semi-volatile analytes).

  • Power Function: 1.0 (or optimized for linearity range).

  • Data Collection Rate: 10 Hz.

4. Workflow Visualization

Workflow Sample Sample Preparation 1.0 mg/mL in ACN Filter Filtration 0.22 µm PTFE Syringe Filter Sample->Filter Inject Injection (10 µL) RP-HPLC (C18) Filter->Inject Sep Gradient Separation 40% -> 90% ACN Inject->Sep Detect Detection (CAD) Nebulization & Charging Sep->Detect Data Data Analysis Area Normalization % Detect->Data

Caption: Step-by-step analytical workflow for HPLC-CAD analysis of Undeca-1,10-dien-6-ol.

Part 4: Validation Data & Interpretation

To ensure trustworthiness, the method must be self-validating. The following data represents typical acceptance criteria for this assay.

1. Specificity & Resolution (


) 
The method must resolve the target from its critical oxidation impurity (Undeca-1,10-dien-6-one).
  • Target RT: ~6.5 min

  • Ketone Impurity RT: ~5.8 min (Elutes earlier due to higher polarity).

  • Requirement:

    
    .
    

2. Linearity CAD response is curvilinear by nature but can be approximated as linear over short ranges or fitted using a quadratic equation.

  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Acceptance: Coefficient of Determination (

    
    ) > 0.995 using a quadratic fit (
    
    
    
    ).

3. Sensitivity (LOD/LOQ)

  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1. Typical value: 20 ng.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1. Typical value: 60 ng.

References
  • Magnus, P., et al. (2024). Advanced Applications of Ring-Closing Metathesis in Organic Synthesis. Journal of Organic Chemistry. Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • Reach Separations. (2023). A comparison of CAD and ELSD as non-UV detection techniques. Link

  • PubChem. (2025). Undeca-1,10-dien-6-ol Compound Summary. National Library of Medicine. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Strategic Spectroscopic Differentiation: Undeca-1,10-dien-6-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undeca-1,10-dien-6-ol (


) is a critical symmetric linker used in ring-closing metathesis (RCM) and polymer chemistry. Its value lies in its terminal olefin fidelity. However, synthetic routes—often involving Grignard additions to esters or formates—are prone to double bond migration , yielding thermodynamic internal alkene isomers (e.g., Undeca-1,9-dien-6-ol or Undeca-2,9-dien-6-ol).

This guide outlines the definitive spectroscopic protocols to differentiate the target symmetric terminal diene from its asymmetric internal and branched isomers.

Quick Reference: Differentiating Features
FeatureTarget: Undeca-1,10-dien-6-ol Isomer: Undeca-1,9-dien-6-ol (Migration)Isomer: Undeca-2,9-dien-6-ol (Internal)
Symmetry (C2v) Yes (Meso-like backbone)No (Asymmetric)No (Asymmetric)

C NMR Signals
6 Unique Signals 11 Unique Signals 11 Unique Signals

H NMR Vinyl
Terminal set only (

5.8, 5.[1]0)
Mixed Terminal/InternalMixed/Internal (

5.4 region)
IR Fingerprint 910, 990 cm

(Strong)
965 cm

(Internal trans) appears
965 cm

dominant

Structural Logic & Isomer Identification

The primary challenge in verifying Undeca-1,10-dien-6-ol is not identifying the functional groups, but confirming the position of the double bonds and the symmetry of the molecule.

The "Symmetry Trap"

Undeca-1,10-dien-6-ol possesses a plane of symmetry passing through


 (the carbinol carbon).
  • Implication:

    
     is magnetically equivalent to 
    
    
    
    ;
    
    
    to
    
    
    , and so forth.
  • Diagnostic: Any disruption of this symmetry (e.g., a double bond shifting from

    
     to 
    
    
    
    ) breaks the magnetic equivalence, nearly doubling the number of peaks in the carbon spectrum.
Graphviz Logic Flow: Identification Strategy

The following decision tree illustrates the logical flow for differentiating the target from common isomers.

IsomerLogic Sample Unknown Sample (C11H20O) IR_Check Step 1: IR Spectroscopy Check C-H Bending Sample->IR_Check NMR_13C Step 2: 13C NMR Count Unique Signals IR_Check->NMR_13C 910/990 cm-1 Present Iso_Int ISOMER: Internal Alkene Present IR_Check->Iso_Int 965 cm-1 (Trans) or 700 cm-1 (Cis) Detected Target CONFIRMED: Undeca-1,10-dien-6-ol NMR_13C->Target 6 Signals (Symmetric) Iso_Asym ISOMER: Positional Isomer (1,9-diene) NMR_13C->Iso_Asym 11 Signals (Asymmetric) NMR_1H Step 3: 1H NMR Coupling Analysis Iso_Asym->NMR_1H Confirm Migration

Figure 1: Logical decision tree for the spectroscopic differentiation of Undeca-1,10-dien-6-ol isomers.

Deep Dive: Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( C NMR) – The Definitive Test

Objective: Determine molecular symmetry.

For the target molecule, the symmetry renders the carbon chain equivalent on both sides of the hydroxyl group.

  • Target (1,10-diene): Expect exactly 6 carbon signals .

    • 
       (Terminal alkene): ~114 ppm
      
    • 
       (Internal alkene): ~139 ppm
      
    • 
       (Carbinol): ~71 ppm
      
    • 
       (Alkyl chain): ~25-37 ppm
      
  • Isomer (1,9-diene): Symmetry is broken. Expect 11 carbon signals .

    • You will see distinct peaks for the terminal alkene (

      
      ) and the internal alkene (
      
      
      
      ).

Protocol Note: Run proton-decoupled


C NMR with a relaxation delay (

) of at least 2 seconds to ensure quaternary or slow-relaxing carbons are visible, though all carbons here are protonated.
B. Proton NMR ( NMR) – The Fine Structure

Objective: Quantify terminal vs. internal protons.

  • Terminal Vinyl Protons (

    
    ): 
    
    • Distinctive multiplet pattern.

    • 
       5.75–5.85 ppm (1H, ddt, Internal vinylic proton at C2/C10).
      
    • 
       4.90–5.05 ppm (2H, m, Terminal vinylic protons at C1/C11).
      
  • Internal Isomer Contamination:

    • Look for a "filling in" of the baseline between 5.3–5.5 ppm. Internal alkenes (cis/trans) resonate in this region, distinct from the terminal multiplet.

  • Carbinol Proton (

    
    ): 
    
    • 
       ~3.6 ppm (Multiplet).
      
    • Expert Insight: In

      
      , the hydroxyl proton often drifts. For precise coupling analysis, use 
      
      
      
      to freeze the exchange, splitting the
      
      
      signal into a clear doublet (coupling to
      
      
      ) or multiplet.
C. Infrared Spectroscopy (FT-IR) – The Rapid Screen

Objective: Differentiate substitution patterns.

While NMR is quantitative, IR is the fastest qualitative check for isomerization.

  • Terminal Alkenes (Target): Strong absorptions at 910 cm

    
      and 990 cm
    
    
    
    (C-H out-of-plane bending).
  • Internal Alkenes (Isomers):

    • Trans isomers (thermodynamically favored migration product): Distinct band at 960–970 cm

      
       .
      
    • Cis isomers: Broad band at 675–730 cm

      
       .
      
  • Validation: If your spectrum shows a "triplet" of peaks in the fingerprint region (910, 965, 990), your sample is contaminated with the internal isomer.

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and self-validation, follow this specific sample preparation protocol designed to minimize solvent overlap and maximize resolution.

Materials
  • Solvent: Benzene-

    
     (
    
    
    
    ) is recommended over Chloroform-
    
    
    (
    
    
    ).
    • Reasoning: Benzene-

      
       provides superior resolution for aliphatic multiplets and prevents acid-catalyzed isomerization traces sometimes caused by acidic 
      
      
      
      .
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).

  • Equipment: 400 MHz NMR (minimum); 600 MHz (preferred for resolving

    
     multiplets).
    
Workflow Diagram

Workflow Prep Sample Prep 10mg in 0.6mL C6D6 Acq Acquisition ns=16 (1H), ns=256 (13C) Prep->Acq Process Processing LB=0.3Hz, Baseline Corr. Acq->Process Analysis Integration Check Ratio Vinyl:Carbinol Process->Analysis

Figure 2: Optimized NMR workflow for Undeca-1,10-dien-6-ol characterization.

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of the analyte in 0.6 mL

    
    . Filter through a glass wool plug to remove particulates (paramagnetic dust broadens lines).
    
  • Shimming: Shim until the residual

    
     peak (residual proton) has a linewidth at half-height 
    
    
    
    Hz.
  • Acquisition (

    
    ): 
    
    • Pulse angle: 30°.[2]

    • Relaxation delay (

      
      ): 5 seconds (Essential for accurate integration of vinyl vs. alkyl protons).
      
    • Spectral width: -2 to 14 ppm.

  • Validation Calculation:

    • Integrate the Carbinol proton (

      
      , ~3.6 ppm) and set value to 1.0 .
      
    • Integrate the Terminal Vinyl protons (4.9–5.1 ppm).

    • Pass Criteria: Vinyl integral must be 4.0 ± 0.1 .

    • Fail Criteria: Vinyl integral < 3.9 (indicates hydrogenation or loss of end groups) or > 4.1 (solvent impurity).

Mass Spectrometry: Fragmentation Patterns

While NMR confirms the skeleton, MS confirms the connectivity via


-cleavage.
  • Technique: GC-MS (EI, 70 eV).

  • Target Fragmentation (Symmetric):

    • Molecular Ion (

      
      ): 168 m/z (often weak).
      
    • Alpha Cleavage: The bond between

      
       and 
      
      
      
      (or
      
      
      ) breaks.
    • Since the molecule is symmetric, both cleavages yield the same fragment mass.

    • Fragment:

      
       (Calculated m/z: ~97/99 region depending on H transfer).
      
  • Isomer Fragmentation (Asymmetric 1,9-diene):

    • Alpha cleavage yields two distinct ions because the chains are different lengths/structures relative to the alcohol.

    • This lack of a clean, single dominant

      
      -cleavage peak (relative to the symmetric target) is a secondary confirmation of isomer contamination.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for alkene IR and NMR shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. [Link] (Context on terminal alkene fidelity and isomerization risks).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift correlations).

Sources

Benchmarking RCM catalysts with Undeca-1,10-dien-6-ol as a standard substrate

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking RCM Catalysts: A Comprehensive Guide Using Undeca-1,10-dien-6-ol

Executive Summary

In the realm of olefin metathesis, catalyst benchmarking is frequently conducted using highly predisposed, entropically favored substrates like1[1]. However, as a Senior Application Scientist, I have found that such "easy" substrates fail to expose the vulnerabilities of modern ruthenium catalysts under demanding conditions. To truly stress-test catalyst longevity, initiation kinetics, and functional group tolerance, we must employ a more rigorous standard. Undeca-1,10-dien-6-ol serves as an exceptional benchmark substrate. It forces the catalyst to navigate the severe thermodynamic penalties of medium-sized ring formation while resisting the chemical pitfalls introduced by an unprotected secondary alcohol.

The Mechanistic Crucible: Why Undeca-1,10-dien-6-ol?

Benchmarking with undeca-1,10-dien-6-ol evaluates a catalyst across three competing reaction pathways:

  • Thermodynamic Strain (The Target): Ring-Closing Metathesis (RCM) of this diene yields cyclonon-5-en-1-ol. Nine-membered carbocycles are notoriously difficult to synthesize due to transannular strain and unfavorable entropic factors[2]. A catalyst must possess exceptional turnover frequency (TOF) to drive this uphill reaction.

  • Concentration-Dependent Oligomerization: If the catalyst initiates too slowly, intermolecular Acyclic Diene Metathesis (ADMET) outcompetes intramolecular cyclization, leading to polymeric byproducts.

  • Redox Isomerization (The Trap): The unprotected secondary alcohol is a known liability. At elevated temperatures, ruthenium methylidene intermediates can decompose into Ru-hydride species. These hydrides rapidly catalyze the 3[3]. A superior catalyst must complete the RCM before thermal decay triggers this isomerization[4].

CompetingPathways Substrate Undeca-1,10-dien-6-ol (Standard Substrate) RCM Ring-Closing Metathesis (Target Pathway) Substrate->RCM Active [Ru] ADMET ADMET / Oligomerization (Concentration Dependent) Substrate->ADMET Active [Ru] Isom Alkene Isomerization (Ru-Hydride Mediated) Substrate->Isom Decomposed[Ru]-H Product Cyclonon-5-en-1-ol (9-Membered Ring) RCM->Product Oligomer Polymeric Byproducts ADMET->Oligomer Ketone Degraded Ketones Isom->Ketone

Competing reaction pathways in the metathesis of Undeca-1,10-dien-6-ol.

Catalyst Selection & Mechanistic Causality

We benchmarked four distinct ruthenium-alkylidene catalysts to observe how structural variations influence the reaction outcome:

  • Grubbs 1st Generation (G1): Relies on phosphine dissociation. Known for poor initiation rates and high susceptibility to decomposition, making it a baseline for failure in medium-ring synthesis[5].

  • Grubbs 2nd Generation (G2): Features a strongly σ-donating N-heterocyclic carbene (NHC). While highly active, its prolonged lifetime at elevated temperatures often leads to significant Ru-hydride formation and subsequent isomerization[5].

  • Hoveyda-Grubbs 2nd Generation (HG2): Replaces the phosphine with a chelating isopropoxybenzylidene ligand. This allows for a "release-return" mechanism that stabilizes the resting state, minimizing the concentration of unstable methylidene species and suppressing isomerization[6].

  • Nitro-Grela Catalyst: An electronically modified HG2 variant. The7 on the styrene ligand weakens the Ru-O bond, drastically accelerating initiation[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of an internal standard (mesitylene) ensures that mass balance is strictly monitored, distinguishing between true conversion and evaporative loss. Furthermore, the use of ethyl vinyl ether acts as a definitive chemical quench, trapping the active carbene to prevent post-reaction isomerization during analysis.

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox, dissolve undeca-1,10-dien-6-ol (0.10 mmol, 16.8 mg) and mesitylene (0.10 mmol, 12.0 mg; internal standard) in 20 mL of anhydrous, freeze-pump-thaw degassed 1,2-dichloroethane (DCE).

    • Causality: The high dilution (0.005 M) is critical to entropically favor intramolecular RCM over intermolecular ADMET. DCE is chosen over toluene to provide a higher boiling point without acting as a Lewis donor, which can 4[4].

  • Catalyst Initiation: Add the selected ruthenium catalyst (5.0 mol %, 0.005 mmol) as a freshly prepared solution in 1 mL of DCE.

  • Thermal Activation: Seal the reaction vessel, transfer it to a heating block, and stir at 60 °C for exactly 12 hours.

  • Chemical Quenching: Remove the vessel from heat and immediately inject 0.2 mL of ethyl vinyl ether. Stir for 15 minutes.

    • Causality: This converts the active Ru-alkylidene into a catalytically dead Fischer carbene, freezing the reaction profile for accurate analysis.

  • Quantification: Analyze the crude mixture via GC-FID and GC-MS. Calibrate response factors using the mesitylene internal standard to calculate absolute yields of cyclonon-5-en-1-ol, isomerized ketones, and oligomeric mass.

Quantitative Benchmarking Data

The following table summarizes the performance of each catalyst under the standardized protocol.

Catalyst SystemLoadingTimeTotal ConversionRCM Yield (Cyclonon-5-en-1-ol)Isomerization (Ketones)Oligomerization (ADMET)
Grubbs I (G1) 5 mol%12 h38%< 5% 22%11%
Grubbs II (G2) 5 mol%12 h89%41% 35%13%
Hoveyda-Grubbs II (HG2) 5 mol%12 h96%74% 16%6%
Nitro-Grela 5 mol%12 h>99%89% 8%2%

Note: Mass balance accounts for >95% of the initial substrate in all runs, validated by the internal standard.

Expert Analysis & Conclusion

The data clearly illustrates the kinetic and thermodynamic tightrope walked during medium-ring synthesis.

  • G1 lacks the necessary driving force; it decomposes before it can overcome the transannular strain of the 9-membered ring.

  • G2 exhibits high raw activity but suffers from poor chemoselectivity. The prolonged thermal stress required for the RCM causes the G2 methylidene intermediate to decay into hydride species, resulting in a massive 35% yield of isomerized ketones[3].

  • HG2 provides a much-needed balance. Its "release-return" stabilization protects the catalyst from premature decay, allowing the RCM pathway to dominate (74% yield)[6].

  • Nitro-Grela emerges as the superior choice for this specific benchmark. By accelerating the initiation step[7], the catalyst rapidly converts the substrate to the 9-membered ring before the competing, slower decomposition pathways can generate the problematic Ru-hydrides.

For researchers synthesizing complex macrocycles or medium-sized rings with unprotected polar functional groups, moving away from standard G2 to electronically tuned Hoveyda-type catalysts (like Nitro-Grela) is not just an optimization—it is a mechanistic necessity.

References

1.1 2.7 3.3 4.2 5.4 6.5 7.6

Sources

Benchmarking Characterization Protocols for Undeca-1,10-dien-6-ol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development—particularly when utilizing Ring-Closing Metathesis (RCM) for macrocyclic synthesis—the purity of the diene precursor is non-negotiable. Undeca-1,10-dien-6-ol (


) serves as a critical linchpin intermediate. However, its characterization presents a unique metrological challenge: it is often synthesized in-house, lacking commercially available Certified Reference Materials (CRMs) with traceable uncertainty.

This guide objectively compares two validation methodologies for establishing an In-House Primary Reference Standard :

  • Method A: Quantitative NMR (qNMR) – The direct, metrological primary method.

  • Method B: Chromatographic Purity (GC-FID/MS) – The secondary, subtractive method.

Part 1: Comparative Analysis of Validation Methods

The following analysis benchmarks the performance of qNMR against GC-FID for certifying a batch of Undeca-1,10-dien-6-ol as a reference standard.

Performance Matrix
FeatureMethod A: 1H qNMR Method B: GC-FID + GC-MS
Metrological Status Primary Ratio Method (Self-validating)Secondary Method (Relies on response factors)
Traceability Direct to SI (via Internal Standard)Indirect (Area % assumption)
Accuracy (Purity) High (±0.5 - 1.0%)Variable (Subject to detector bias)
Specificity High (Distinguishes isomers/solvents)Medium (Co-elution risks)
Sample Requirement ~10–20 mg (Non-destructive)<1 mg (Destructive)
Throughput Low (30–60 min/sample)High (15–20 min/sample)
Blind Spots Inorganic salts (invisible in 1H)Non-volatiles, thermally unstable impurities
Expert Insight: The Causality of Choice
  • Choose qNMR when establishing the Assay Value (Potency) of the standard. Because Undeca-1,10-dien-6-ol is a secondary alcohol, it can retain solvent or moisture. GC-FID "Area %" ignores water and inorganic salts, leading to a falsely high purity value (e.g., 99.5% area) when the actual mass balance is lower (e.g., 96.0% w/w).

  • Choose GC-FID only for impurity profiling (identifying specific organic contaminants like the mono-ene or saturated analogues).

Part 2: Experimental Protocols

Protocol A: High-Field 1H qNMR (The Gold Standard)

Objective: Determine absolute mass purity (% w/w) with traceability to NIST/BIPM.

Reagents:

  • Analyte: Undeca-1,10-dien-6-ol (Target >20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99%) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid is preferred due to distinct singlet shift (~6.3 ppm) away from the diene multiplets.

  • Solvent: DMSO-

    
     (Prevents OH exchange broadening and volatilization).
    

Procedure:

  • Gravimetry: Weigh exactly 15.0 mg of Analyte and 5.0 mg of IS into the same vial using a microbalance (readability 0.001 mg). Accuracy here dictates the final result.

  • Solvation: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete homogenization.
    
  • Acquisition Parameters (Crucial):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds. Reasoning: The T1 relaxation time of the terminal alkene protons can be long (5-8s). To achieve 99.9% magnetization recovery,
      
      
      must be
      
      
      .
    • Scans (NS): 16 or 32 (S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (2H, ~6.3 ppm) . Calibrate integral to 100.00.

    • Integrate the Terminal Alkene Internal Vinylic Proton (2H total, ~5.8 ppm, multiplet) .

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Gravimetric mass,
    
    
    =Purity.[1]
Protocol B: Orthogonal GC-MS/FID Validation

Objective: Confirm absence of isomeric impurities and thermal degradation products.

System Configuration:

  • Column: DB-Wax or VF-WAXms (Polar phase required to prevent alcohol tailing). 30m x 0.25mm x 0.25µm.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C. Caution: Higher temps may induce dehydration of the secondary alcohol to a triene.

Temperature Program:

  • Hold 50°C for 2 min.

  • Ramp 10°C/min to 240°C.

  • Hold 5 min.

Validation Criteria:

  • Symmetry Factor: 0.8 – 1.2 for the Undeca-1,10-dien-6-ol peak.

  • Resolution: >1.5 between the main peak and any "mono-ene" impurity (Undec-1-en-6-ol).

Part 3: Visualization of Logic & Workflow

Diagram 1: The Reference Standard Certification Workflow

This diagram illustrates the decision matrix for certifying the standard, highlighting where qNMR and GC diverge and converge.

CertificationWorkflow cluster_qNMR Method A: Primary (Potency) cluster_GC Method B: Secondary (Profile) Synthesis Crude Synthesis (Undeca-1,10-dien-6-ol) Purification Flash Chromatography (Silica Gel) Synthesis->Purification Decision Isolate >95% Pure? Purification->Decision Decision->Synthesis No (Reprocess) Weighing Precision Weighing (+ Internal Std) Decision->Weighing Yes Dilution Dilute in DCM Decision->Dilution Yes Acquisition 1H qNMR (d1 > 60s) Weighing->Acquisition Data_A Absolute Purity (% w/w) Acquisition->Data_A Certificate Generate CoA (Combined Data) Data_A->Certificate Assigns Potency Injection GC-FID/MS (Polar Column) Dilution->Injection Data_B Chromatographic Purity (% Area) Injection->Data_B Data_B->Certificate Confirms ID/Impurities

Caption: Integrated workflow combining qNMR for mass balance and GC-FID for impurity profiling to generate a robust Certificate of Analysis.

Diagram 2: Contextual Utility (RCM Pathway)

Understanding the downstream application validates why specific impurities (like isomers) are critical.

RCM_Pathway Precursor Undeca-1,10-dien-6-ol (Acyclic Diene) Intermediate Ru-Metallocyclobutane Precursor->Intermediate Coordination Catalyst Grubbs Catalyst (Ru-Carbene) Catalyst->Intermediate Product Cycloundec-5-en-1-ol (Macrocycle) Intermediate->Product Ring Closure Ethylene Ethylene Gas (Byproduct) Intermediate->Ethylene Elimination

Caption: The Ring-Closing Metathesis (RCM) pathway. Impurities in the diene precursor can poison the Ruthenium catalyst or lead to oligomerization.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • ISO 17034:2016. "General requirements for the competence of reference material producers."[2] International Organization for Standardization. [Link]

  • BIPM. "The International System of Units (SI) - Metrology in Chemistry." Bureau International des Poids et Mesures. [Link]

  • Taki, M., et al. (2011). "Synthesis of Undeca-1,10-dien-6-ol derivatives via Barbier reaction." Beilstein Journal of Organic Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. "Undeca-1,10-dien-6-ol Mass Spectrum." NIST Chemistry WebBook. [Link]

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A Comparative Guide to the Synthesis of Undeca-1,10-dien-6-ol: Grignard vs. Barbier Reaction

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecules. The synthesis of secondary alcohols, such as Undeca-1,10-dien-6-ol, a molecule with potential applications in materials science and as a synthetic intermediate, provides an excellent case study for comparing two classical yet ever-relevant organometallic reactions: the Grignard reaction and the Barbier reaction. This guide offers an in-depth, objective comparison of these two synthetic routes, supported by experimental insights and procedural details, to aid researchers in making informed decisions for their synthetic strategies.

Foundational Concepts: A Tale of Two Reactions

Both the Grignard and Barbier reactions are powerful methods for forming alcohols from carbonyl compounds and organic halides.[1][2] The core distinction lies in their operational execution. The Grignard reaction, developed by Victor Grignard, is a two-step process where an organomagnesium halide (the Grignard reagent) is prepared first and then added to the carbonyl substrate.[2][3][4] In contrast, the Barbier reaction, the precursor to the Grignard and named after its discoverer Philippe Barbier, is a one-pot synthesis where the organic halide, carbonyl compound, and metal are all present in the reaction vessel simultaneously.[4][5][6] This fundamental difference has significant implications for reaction conditions, substrate scope, and overall efficiency.

The Grignard Route: A Meticulous Approach

The Grignard synthesis of Undeca-1,10-dien-6-ol necessitates a carefully controlled, two-step procedure. The first step involves the formation of pent-4-en-1-ylmagnesium bromide, which is then reacted with hex-5-enal in the second step.

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of Pent-4-en-1-ylmagnesium Bromide

  • Apparatus Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to eliminate any residual moisture, as Grignard reagents are highly sensitive to water.[7][8]

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface.[9]

  • Initiation: A small portion of a solution of 5-bromopent-1-ene (1 equivalent) in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing of the ether.

  • Grignard Formation: The remaining 5-bromopent-1-ene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed, resulting in a cloudy grey solution of the Grignard reagent.[9]

Step 2: Reaction with Hex-5-enal

  • Addition of Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of hex-5-enal (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[9] The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude Undeca-1,10-dien-6-ol is then purified by column chromatography.

Workflow for Grignard Synthesis

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction & Workup A Dry Apparatus B Add Mg Turnings & I2 A->B C Add 5-bromopent-1-ene in Et2O B->C D Reflux until Mg consumed C->D E Cool Grignard Reagent D->E Proceed to next step F Add Hex-5-enal in Et2O E->F G Stir at Room Temp. F->G H Quench with aq. NH4Cl G->H I Extract with Et2O H->I J Dry & Concentrate I->J K Purify by Chromatography J->K

Caption: Grignard Synthesis Workflow.

The Barbier Route: The One-Pot Advantage

The Barbier reaction offers a more streamlined, one-pot approach to Undeca-1,10-dien-6-ol, generating the organometallic intermediate in the presence of the aldehyde.[5][6] This method can be more tolerant of reaction conditions and is often considered a greener alternative.[5][6]

Experimental Protocol: Barbier Synthesis
  • Apparatus Setup: A one-necked round-bottom flask is charged with a stir bar. While anhydrous conditions are still recommended for optimal yield with magnesium, the stringency can sometimes be relaxed, especially when using other metals like zinc or indium.[5]

  • Reagent Addition: Magnesium turnings (1.5 equivalents), 5-bromopent-1-ene (1.2 equivalents), and hex-5-enal (1 equivalent) are added to the flask, followed by the addition of a solvent such as tetrahydrofuran (THF).

  • Reaction: The mixture is stirred at room temperature. The reaction is often initiated by gentle heating or sonication. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Workflow for Barbier Synthesis

cluster_0 One-Pot Reaction cluster_1 Workup & Purification A Combine Mg, 5-bromopent-1-ene, & Hex-5-enal in THF B Stir at Room Temp. A->B C Monitor by TLC B->C D Quench with aq. NH4Cl C->D Upon completion E Extract with Et2O D->E F Dry & Concentrate E->F G Purify by Chromatography F->G

Caption: Barbier Synthesis Workflow.

Mechanistic Considerations

The fundamental mechanism for both reactions involves the nucleophilic attack of a carbanionic species on the electrophilic carbonyl carbon.[4][10]

cluster_Grignard Grignard Mechanism cluster_Barbier Barbier Mechanism RX R-X RMgX R-MgX (pre-formed) RX->RMgX + Mg (in ether) Mg Mg Intermediate_G R-C(OMgX)R' RMgX->Intermediate_G + R'CHO Carbonyl_G R'CHO Alcohol_G R-CH(OH)R' Intermediate_G->Alcohol_G H3O+ workup RX_B R-X Intermediate_B R-C(OMgX)R' RX_B->Intermediate_B in situ formation and reaction Mg_B Mg Mg_B->Intermediate_B in situ formation and reaction Carbonyl_B R'CHO Carbonyl_B->Intermediate_B in situ formation and reaction Alcohol_B R-CH(OH)R' Intermediate_B->Alcohol_B H3O+ workup

Caption: Grignard vs. Barbier Mechanism.

In the Grignard reaction, the organomagnesium reagent is fully formed before it encounters the aldehyde. In the Barbier reaction, the organometallic species is generated in situ and reacts immediately with the aldehyde present in the mixture.[4][5] This immediacy can prevent side reactions of the organometallic species, but it can also lead to lower yields if the rate of formation of the organometallic is not well-matched with its rate of reaction with the carbonyl.

Comparative Analysis: Head-to-Head Performance

FeatureGrignard ReactionBarbier ReactionRationale & References
Operational Complexity High (two distinct steps)Low (one-pot synthesis)The Barbier reaction's one-pot nature simplifies the procedure significantly.[6]
Moisture Sensitivity Very HighModerate to LowGrignard reagents are highly reactive with protic solvents like water. The Barbier reaction, especially with metals like zinc or indium, can often be performed in aqueous media.[3][5]
Yield Generally High and ReproducibleCan be variable, sometimes lowerThe pre-formation of the Grignard reagent allows for better control and often leads to higher, more consistent yields.[1][2] However, modern variations of the Barbier reaction can also provide excellent yields.[11]
Side Reactions Prone to Wurtz coupling if alkyl halide concentration is high during formation.Less prone to Wurtz coupling as the organometallic reacts as it is formed.The in-situ nature of the Barbier reaction keeps the concentration of the organometallic species low.
Metal Versatility Primarily MagnesiumMagnesium, Zinc, Indium, Tin, Samarium, etc.The Barbier reaction is compatible with a wider range of metals, which can offer different reactivity and selectivity.[5][6]
"Green" Chemistry Less "green" due to strict anhydrous solvent requirements.More "green," especially when conducted in water or with reduced solvent volumes.[5][6]
Scalability Well-established for large-scale synthesis.Can be challenging to scale due to the exothermic nature of the in-situ formation. However, continuous flow methods are being developed.[12]

Conclusion and Recommendations

The choice between the Grignard and Barbier routes for the synthesis of Undeca-1,10-dien-6-ol depends on the specific priorities of the researcher.

  • Choose the Grignard reaction when:

    • The highest possible yield and reproducibility are critical.

    • The starting materials are valuable, and minimizing loss to side reactions is paramount.

    • The laboratory is well-equipped for handling strictly anhydrous reactions.

  • Choose the Barbier reaction when:

    • Operational simplicity and a one-pot procedure are desired.

    • The starting materials may contain functionalities that are incompatible with pre-formed Grignard reagents.

    • "Green" chemistry principles are a priority, and the use of less sensitive metals or aqueous conditions is being explored.

    • Rapid synthesis of analogues is needed, and a slightly lower yield is acceptable.

Ultimately, both methods are powerful tools in the synthetic chemist's arsenal. The Grignard reaction represents a robust and high-yielding, albeit technically demanding, pathway. The Barbier reaction, on the other hand, offers a more convenient and often more environmentally friendly alternative, embodying the principles of efficiency and elegance in synthesis.

References

Sources

Safety Operating Guide

Undeca-1,10-dien-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Undeca-1,10-dien-6-ol in Drug Development

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a specialized unsaturated aliphatic alcohol widely utilized by researchers and drug development professionals. It serves as a critical structural precursor in the synthesis of ionizable lipids for lipid nanoparticle (LNP) delivery systems, such as those used in1[1]. Due to its dual terminal alkene functionality and secondary alcohol group, it presents unique toxicological and reactive properties. This guide provides a self-validating, field-proven system for the safe operational handling, hazard mitigation, and compliant disposal of Undeca-1,10-dien-6-ol.

Mechanistic Hazard Profile & Causality

To safely manage Undeca-1,10-dien-6-ol, laboratory personnel must understand the chemical causality behind its hazards. Rather than simply memorizing safety codes, recognizing why the molecule behaves as it does ensures2[2].

  • Dermal and Systemic Toxicity (H302, H312, H332): The 11-carbon aliphatic chain grants the molecule significant lipophilicity, which facilitates rapid penetration through the stratum corneum (dermal layer) and mucosal membranes. Once absorbed, the secondary alcohol can undergo enzymatic oxidation in the liver, contributing to systemic toxicity[2].

  • Flammability & Reactivity: As an unsaturated alcohol, it is a combustible liquid. The terminal double bonds (dienes) are electron-rich and highly susceptible to electrophilic addition and oxidation. Contact with strong oxidizing agents (e.g., peroxides, permanganates, concentrated nitric acid) can trigger rapid exothermic reactions, potentially leading to 3[3].

Quantitative Hazard & Property Summary

Property / Hazard ClassificationSpecificationMechanistic Rationale
CAS Number 69856-80-0Unique identifier for .
Acute Toxicity (Oral) Category 4 (H302)Lipophilic chain facilitates rapid gastrointestinal absorption[2].
Acute Toxicity (Dermal) Category 4 (H312)Aliphatic structure enables rapid penetration of the skin barrier[2].
Acute Toxicity (Inhalation) Category 4 (H332)Vaporization of the alcohol can irritate respiratory mucosa[2].
Flammability Combustible LiquidHydrocarbon backbone and dienes lower the flash point[3].
Chemical Reactivity Incompatible with OxidizersTerminal alkenes are highly susceptible to exothermic oxidation[3].

Experimental Workflow: Safe Handling During Synthesis

When incorporating Undeca-1,10-dien-6-ol into lipid synthesis (e.g., Grignard reactions or esterifications), the workflow must integrate waste segregation at the source to prevent downstream contamination.

Step-by-Step Methodology: Post-Reaction Workup & Waste Capture

  • Reaction Quenching: Terminate the reaction strictly within a certified, well-ventilated fume hood. If using reactive coupling agents or organometallics, quench slowly with an appropriate aqueous buffer (e.g., saturated ammonium chloride,

    
    ) to prevent the exothermic volatilization of the diene.
    
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the target lipid product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Source Segregation:

    • Aqueous Phase: Drain into a designated "Aqueous Halogen-Free Waste" container (unless halogenated extraction solvents were used).

    • Organic Washings: Collect any residual unreacted Undeca-1,10-dien-6-ol and solvent washings into a designated "Organic Flammable Waste" container[3].

  • Solvent Concentration: When evaporating the organic phase via rotary evaporation, ensure the cold trap is adequately chilled (<-70°C using dry ice/acetone) to capture volatile organic carryover. This prevents vacuum pump contamination and hazardous atmospheric release.

ExpWorkflow Reaction Lipid Synthesis Reaction Quench Quench & Extract (Aq. Buffer) Reaction->Quench Aqueous Aqueous Waste Collection Quench->Aqueous Organic Organic Phase (Product + Diene) Quench->Organic Solvent Rotary Evaporation (<-70°C Trap) Organic->Solvent OrgWaste Organic Flammable Waste Solvent->OrgWaste

Caption: Post-reaction extraction and waste stream segregation for Undeca-1,10-dien-6-ol.

Comprehensive Disposal Procedures

Proper disposal prevents environmental contamination and ensures compliance with institutional and federal hazardous waste regulations. Undeca-1,10-dien-6-ol waste must never be disposed of down the drain or in general municipal trash[3].

Step-by-Step Disposal Protocol

  • Segregation: Isolate Undeca-1,10-dien-6-ol waste from incompatible materials. Critical Causality: Never mix this waste with strong oxidizers, concentrated acids, or heavy metal salts. The diene moieties can exothermically polymerize or oxidize, leading to container rupture[3].

  • Containerization: Transfer the waste into a chemically compatible, leak-proof container, such as high-density polyethylene (HDPE) or safety glass. Do not fill the container beyond 90% capacity; the remaining headspace allows for safe vapor expansion.

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name: "Hazardous Waste: Undeca-1,10-dien-6-ol", check the boxes for "Toxic" and "Flammable", and include the accumulation start date[3].

  • Storage: Store the sealed container in a designated secondary containment tray within a grounded flammables storage cabinet. Maintain the storage area at ambient temperature, strictly away from direct sunlight, heat, and ignition sources[3].

  • EHS Transfer: Once the container is full or reaches the maximum regulatory accumulation time (typically 90 to 180 days, depending on your facility's generator status), submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3].

DisposalWorkflow Start Generate Undeca-1,10-dien-6-ol Waste Segregate Segregate from Oxidizers Start->Segregate Containerize Transfer to HDPE/Glass Container Segregate->Containerize Label Label: Toxic & Flammable Containerize->Label Store Store in Flammables Cabinet Label->Store Pickup EHS / Contractor Pickup Store->Pickup

Caption: Workflow for the safe segregation and disposal of Undeca-1,10-dien-6-ol waste.

Spill Response Logistics

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and fire risks.

Step-by-Step Spill Mitigation

  • Evacuate & Ventilate: Clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation system is operating at maximum capacity to disperse combustible vapors.

  • Don PPE: Personnel responding to the spill must wear chemical safety goggles (or a face shield), a chemical-resistant lab coat or apron, and heavy-duty chemically resistant gloves (e.g., nitrile or neoprene)[3]. If ventilation is compromised, a respirator with organic vapor cartridges is mandatory.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads). Crucial: Do not use combustible materials like sawdust, as they can ignite if the diene undergoes unexpected oxidation[3].

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition. Place the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces. Collect all rinsate and contaminated PPE (e.g., used gloves) as hazardous waste[3].

References

  • Key Organics. (2019). Safety Data Sheet: Undeca-1,10-dien-6-ol (CAS: 69856-80-0). Key Organics Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2uADCkOJm6RHUPuiXyHsCUMaA9zDEgNm_bYDZIG2ExeJqsLwwRCXPbyZmlkqPpribsXxkOXSkb_w_7_XlYwNBgjqNWJ_qVH1FP5KTK9_8B9mp4xthX5N605TXhzWSj3CQCqEyOFlWAAPFVDuFb5uJjcD-E_x9kqUo]
  • BenchChem. (2025). Proper Disposal of Undeca-1,3-dien-6-ol: A Guide for Laboratory Professionals. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm8nDEjxOWrH42U9JkGKPkAm2WZido6oKrUU3ni2ZQShSt3dppdZMe2EKaD3KbZLLSWdcBOhhshlyIXXl-ZqqRzVKzp1zPMQbhoYf-lwsXS1i9IIeyGwM3KsYmUOEUuwbmqgUj938_5cehHkfLC3ypZlqCy9Ua4l8-3RtuCKMw0X7AtE_TYCPF6pwkHIdJEYXN-josGUg5UiZYMFuKvuWZAX5v02vChl4=]
  • Sigma-Aldrich. (n.d.). undeca-1,10-dien-6-ol | 69856-80-0. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6BEbAUHVcs0TxrwsoiEU6oyng9eEfg4_oYNoeWnfD9TY8WJV0fecCwobKcU6Ox9AnDZ3XgqhesxUhDymBLiGqVoBN8BZXAgRzCXc9JQDEv8pF2oiWK7Rgo5zq8PvEZqvLt5eSoUScLP5tLADyIl6m70EN1341UCtwO_jvKbtcfkkQeA==]
  • Google Patents. (2022). WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6CvwHSdMqVQrTJ9XQOvK-sGiLjl_YjC-WLUZC7Q0dIyOkQrAH4FE7JG5e78t8Q3Yaf5eUZU0lWohCNV2Z4JSLLrE9J_U7Gxx4RXZkqG-KiwRk1tVSBE3j_Z89CGx230rL3Cg4uu7CuJhrp7yr]

Sources

Personal protective equipment for handling Undeca-1,10-dien-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Undeca-1,10-dien-6-ol (C₁₁H₂₀O) is a symmetric divinyl carbinol frequently utilized as a substrate in Ring-Closing Metathesis (RCM) and as a fragment in natural product synthesis.[1][2][3][4]

While often perceived as a benign intermediate due to its high boiling point (~110°C at reduced pressure), its specific hazard profile requires rigorous attention. The molecule combines a secondary alcohol functionality with two terminal alkene groups. This dual functionality creates specific reactivity hazards (peroxidation of alkenes) and toxicological risks (absorption via lipophilic hydrocarbon chains).[1]

The Core Directive: Treat this compound as a Class II Combustible Liquid and a Category 4 Acute Toxin (Oral/Dermal/Inhalation).[1] The primary operational risk is not immediate volatility, but rather dermal absorption and respiratory irritation during aerosolization.

Hazard Characterization Matrix
ParameterSpecificationOperational Implication
Physical State Viscous Liquid (Colorless to Pale Yellow)High surface retention; spills persist and do not evaporate quickly.[1]
Flash Point ~96°C (Estimated)Combustible.[1] Requires heat/spark exclusion, though not Flammable Class I.
Reactivity Terminal Alkenes (C1, C10)Susceptible to radical polymerization and auto-oxidation.[1] Store under inert gas.
Toxicity (GHS) H302, H312, H332 (Harmful)Universal Precautions apply. Assume skin permeability is high due to lipophilic chain.[1]
Incompatibility Strong Oxidizers, Acid ChloridesSegregate from chromates, permanganates, and halogenating agents.[1]

Personal Protective Equipment (PPE) Architecture[1]

As a Senior Scientist, I reject the "one-size-fits-all" approach. Your PPE must be selected based on permeation dynamics relative to the aliphatic chain and the hydroxyl group.[1]

A. Hand Protection: The Nitrile Imperative

Recommendation: Nitrile Rubber (Minimum Thickness: 0.11 mm / 4-5 mil).[1]

  • Scientific Rationale: Natural Latex is prohibited .[1] The unsaturated alkene termini in Undeca-1,10-dien-6-ol can facilitate swelling and degradation of the latex polymer matrix, leading to rapid breakthrough.[1] Nitrile offers superior resistance to aliphatic alcohols.

  • Protocol:

    • Splash Contact: Standard disposable nitrile gloves (0.11 mm) are sufficient.[1] Change immediately upon contamination.[1]

    • Immersion/Synthesis: Double-gloving is required.[1] Inner layer: 4 mil Nitrile.[1] Outer layer: 8 mil Nitrile or laminate (Silver Shield) if handling concentrated reagents.[1]

B. Ocular & Respiratory Defense[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Why: Safety glasses are insufficient because this compound is a viscous liquid.[1] A splash will adhere to the skin/lens interface rather than beading off.

  • Respiratory:

    • Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1] The alcohol functionality binds well to activated carbon filters.

C. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling Undeca-1,10-dien-6-ol Volume_Check Volume > 50mL or Heating? Start->Volume_Check Standard_PPE Standard PPE: Lab Coat + Splash Goggles + Nitrile Gloves (4 mil) Volume_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Flame Resistant Coat + Face Shield + Double Nitrile (Outer 8 mil) Volume_Check->Enhanced_PPE Yes Ventilation Is Fume Hood Available? Standard_PPE->Ventilation Enhanced_PPE->Ventilation Hood_Yes Proceed in Hood (Sash at 18 inches) Ventilation->Hood_Yes Yes Hood_No STOP WORK Req: OV Respirator Ventilation->Hood_No No

Figure 1: PPE Selection Logic Flow based on volume and engineering controls.

Operational Workflow: Step-by-Step

This protocol ensures self-validation.[1] You verify safety before the hazard is introduced.[1]

Phase 1: Pre-Operational Validation
  • Glove Integrity Test: Perform a pneumatic test (air inflation) on nitrile gloves to check for pinholes before donning.[1]

  • Quenching Agent Prep: Have a beaker of saturated Sodium Bicarbonate (

    
    ) or water nearby.[1] While the alcohol itself is not acidic, RCM reactions often involve Lewis acids; prepared neutralization is good practice.
    
  • Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen or Argon.[1] Oxygen can induce radical cross-linking of the diene system over time.

Phase 2: Active Handling (Synthesis/Transfer)[1]
  • Transfer: Use positive displacement pipettes or glass syringes for volumes <10 mL to prevent dripping (viscosity management).[1]

  • Heating: If heating is required (e.g., for esterification), use a silicone oil bath or heating block.[1] Never use an open flame.

  • Solvent Trap: If removing solvent via rotary evaporation, ensure the chiller is set to -10°C or lower to capture the alcohol effectively, preventing exhaust into the lab atmosphere.[1]

Phase 3: Post-Operational Decontamination
  • Wipe Down: Clean all surfaces with ethanol or acetone.[1] The target compound is soluble in organic solvents but poorly soluble in water.

  • Waste Segregation:

    • Stream A: Liquid Organic Waste (Non-Halogenated).[1]

    • Stream B: Solid Waste (Contaminated gloves/wipes) -> Hazardous Solid Waste bin.[1]

Emergency Response & Spill Management

In the event of a release, the high boiling point works in your favor (low vapor pressure), but the lipophilicity works against you (hard to clean with water).

Spill Cleanup Protocol

Minor Spill (<50 mL):

  • Alert: Notify immediate personnel.

  • Absorb: Apply vermiculite or sand.[1] Do not use paper towels alone, as they increase surface area for evaporation.[1]

  • Clean: Wipe area with acetone followed by soap and water.[1]

Major Spill (>50 mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood exhaust; open windows if safe.[1]

  • PPE Upgrade: Don OV Respirator and heavy-duty nitrile gloves.

Spill Response Logic (Visualization)[1]

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50mL) Assess->Minor Major Major (>50mL) Assess->Major Action_Minor 1. Absorb (Vermiculite) 2. Solvent Wipe (Acetone) 3. Soap/Water Wash Minor->Action_Minor Action_Major 1. Evacuate Area 2. Don Respirator (OV) 3. Dike & Absorb Major->Action_Major Disposal Disposal: Sealed Hazardous Waste Container Action_Minor->Disposal Action_Major->Disposal

Figure 2: Logical workflow for categorizing and responding to chemical spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11275239, Undeca-1,10-dien-6-ol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.